Methyl N-acetyl-L-tryptophanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZECNVJPYDPBAM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950962 | |
| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2824-57-9 | |
| Record name | N-Acetyltryptophan methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002824579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-L-TRYPTOPHAN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUP4Y18ZQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe) is a chemically modified derivative of the essential amino acid L-tryptophan, frequently utilized in peptide synthesis, drug design, and as a substrate in enzymatic assays.[1][2] Its N-acetylation and C-terminal esterification significantly alter its physicochemical properties compared to the parent molecule, notably increasing its hydrophobicity and influencing its solubility and potential biological interactions.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Ac-Trp-OMe, including detailed experimental protocols for their determination and a summary of available data to aid researchers in its application.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Ac-Trp-OMe are summarized below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
General and Physical Properties
A compilation of the general and physical properties of Ac-Trp-OMe is presented in Table 1. The compound is typically a white to off-white powder at room temperature.[1][2]
| Property | Value | Reference |
| IUPAC Name | methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | [1] |
| Synonyms | Ac-L-Trp-OMe, N-Acetyl-L-tryptophan methyl ester | [1][2] |
| CAS Number | 2824-57-9 | [2][3] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [1][2][3] |
| Molecular Weight | 260.29 g/mol | [2][3] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 152.5 °C | [1] |
| Boiling Point | 512.1 ± 40.0 °C (Predicted) | [1] |
| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [1] |
Solubility Profile
Table 2: Solubility of L-Tryptophan Methyl Ester Hydrochloride at 298.15 K (25 °C) [4]
| Solvent | Mole Fraction (x₁) |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isobutanol | 0.001716 |
| sec-Butanol | 0.001651 |
| Isopropanol | 0.001573 |
| Propanone (Acetone) | 0.000605 |
| 2-Butanone | 0.000401 |
| Ethyl Acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Lipophilicity and Acidity
The lipophilicity and acidity of a compound are critical determinants of its pharmacokinetic and pharmacodynamic properties. Table 3 provides the predicted octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) for Ac-Trp-OMe.
| Parameter | Value (Predicted) | Reference |
| logP | 1.77900 | [5] |
| pKa | 14.73 ± 0.46 | [2] |
The positive logP value confirms the hydrophobic nature of Ac-Trp-OMe, suggesting a preference for lipid environments over aqueous ones. The high predicted pKa value indicates that the N-H proton of the indole ring is very weakly acidic.
Experimental Protocols
Accurate determination of physicochemical properties is paramount for reproducible research. This section outlines detailed methodologies for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.
Apparatus and Materials:
-
Thermostated shaker or orbital incubator
-
Vials or flasks with screw caps
-
Analytical balance
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer or HPLC system
-
Ac-Trp-OMe
-
Solvents of interest (e.g., water, ethanol, DMSO)
Procedure:
-
Add an excess amount of Ac-Trp-OMe to a vial containing a known volume of the solvent.
-
Seal the vials and place them in a thermostated shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand undisturbed for a period to allow for the sedimentation of undissolved solid.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.
-
Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of Ac-Trp-OMe in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility from the determined concentration and the dilution factor.
Caption: Experimental workflow for solubility determination.
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is also the gold standard for the experimental determination of the octanol-water partition coefficient.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
Apparatus and Materials:
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Ac-Trp-OMe
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Prepare a stock solution of Ac-Trp-OMe in either water-saturated n-octanol or n-octanol-saturated water.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other phase to the funnel or tube.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Allow the phases to separate completely. Centrifugation may be used to facilitate phase separation.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of Ac-Trp-OMe in each phase using a suitable analytical method (UV-Vis or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Caption: Experimental workflow for logP determination.
Biological Context and Applications
Ac-Trp-OMe serves as a valuable tool in various research areas. Its primary applications include:
-
Peptide Synthesis: The N-acetyl and C-terminal methyl ester groups act as protecting groups, allowing for the controlled incorporation of the tryptophan residue into peptide chains.
-
Enzyme Substrate: It is a known substrate for the enzyme chymotrypsin, making it useful for studying enzyme kinetics and inhibition.[2]
-
Drug Design and Development: As a derivative of a crucial amino acid, it is employed in structure-activity relationship studies to understand the role of the tryptophan side chain in ligand-receptor interactions.[1] Its increased hydrophobicity can also be exploited to study membrane permeability.[1]
It is important to note that while L-tryptophan is a precursor to the neurotransmitter serotonin and the hormone melatonin, there is no direct evidence to suggest that Ac-Trp-OMe itself is a signaling molecule in biological pathways.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of N-acetyl-L-tryptophan methyl ester. The presented data, compiled from various sources, and the detailed experimental protocols offer a valuable resource for researchers working with this compound. A thorough understanding of its solubility, lipophilicity, and other physical characteristics is essential for its effective application in peptide chemistry, enzymology, and drug discovery. While experimental data for some properties remain to be fully elucidated, the information provided herein serves as a strong foundation for future research and development endeavors involving Ac-Trp-OMe.
References
- 1. Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K | Semantic Scholar [semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
"Methyl N-acetyl-L-tryptophanate CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl N-acetyl-L-tryptophanate, a derivative of the essential amino acid L-tryptophan. This document details its physicochemical properties, synthesis, and potential applications, with a focus on experimental protocols and relevant biological pathways.
Compound Identification and Properties
This compound is an N-acetylated and C-terminally methylated form of L-tryptophan. These modifications alter its chemical properties, such as hydrophobicity, which can influence its biological activity and experimental utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 2824-57-9 | [1][2] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [2][3] |
| Molecular Weight | 260.29 g/mol | [2][4][5][6] |
| IUPAC Name | methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | [3][4] |
| Synonyms | Ac-Trp-OMe, N-Acetyl-L-tryptophan Methyl Ester | [1][7] |
| Appearance | White to off-white powder | [3] |
| Purity | >98.0% (HPLC) | [1] |
| Melting Point | 154.0 to 158.0 °C | [1] |
| Storage | Room Temperature | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from L-tryptophan. The first step involves the esterification of the carboxylic acid group, followed by the acetylation of the α-amino group.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of L-Tryptophan Methyl Ester Hydrochloride
This procedure is based on the Fischer-Speier esterification method.
-
Materials:
-
L-Tryptophan
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Hydrogen Chloride (HCl) gas
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
-
Methodology:
-
Suspend L-Tryptophan in anhydrous methanol in a round-bottom flask at 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the suspension with constant stirring. This in situ generates HCl, which catalyzes the esterification.
-
Allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-Tryptophan methyl ester hydrochloride.
-
The crude product can be purified by recrystallization.
-
Step 2: N-Acetylation of L-Tryptophan Methyl Ester
This procedure utilizes acetic anhydride for the acetylation of the amino group.
-
Materials:
-
L-Tryptophan Methyl Ester Hydrochloride
-
Acetic anhydride
-
A suitable base (e.g., triethylamine or sodium acetate)
-
Anhydrous solvent (e.g., dichloromethane or pyridine)
-
Round-bottom flask with magnetic stirrer
-
-
Methodology:
-
Dissolve L-Tryptophan methyl ester hydrochloride in the chosen anhydrous solvent.
-
Add the base to neutralize the hydrochloride and liberate the free amine.
-
Cool the solution to 0°C and add acetic anhydride dropwise with stirring.
-
Allow the reaction to proceed at room temperature until completion, monitored by TLC.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, and the solvent is evaporated to yield this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Biological Context and Applications
This compound and its parent compound, N-acetyl-L-tryptophan, are of significant interest in biomedical research due to their relationship with L-tryptophan metabolism and potential therapeutic activities.
L-Tryptophan Metabolic Pathways
L-tryptophan is an essential amino acid that is metabolized through several key pathways, primarily the kynurenine and serotonin pathways. These pathways produce a variety of bioactive molecules that are crucial for normal physiological function.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methyl N-acetyl-L-tryptophanate: A Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-acetyl-L-tryptophanate is a derivative of the essential amino acid L-tryptophan. This guide provides a technical overview of its known biological activities, focusing on its role as a substrate for enzymatic reactions. The information presented is collates available quantitative data, outlines experimental methodologies as reported in the literature, and visualizes the key enzymatic processes. This document is intended to serve as a resource for researchers investigating enzyme kinetics, developing novel peptide analogs, or exploring tryptophan metabolism.
Chemical Properties
| Property | Value |
| IUPAC Name | methyl (2S)-2-(acetylamino)-3-(1H-indol-3-yl)propanoate |
| Synonyms | Ac-L-Trp-OMe, N-Acetyl-L-tryptophan methyl ester |
| CAS Number | 2824-57-9 |
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.29 g/mol |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be inferred from standard organic chemistry procedures for the esterification of N-acetylated amino acids. The general approach involves two main steps:
-
N-acetylation of L-tryptophan: This is typically achieved by reacting L-tryptophan with acetic anhydride in a suitable solvent.
-
Esterification of N-acetyl-L-tryptophan: The resulting N-acetyl-L-tryptophan is then esterified to its methyl ester. This can be accomplished using methods such as Fischer-Speier esterification (reacting with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride) or by using a milder methylating agent.
A general workflow for the synthesis is depicted below.
Biological Activity: Enzyme Substrate
The primary documented biological relevance of this compound is its use as a substrate in enzymatic assays, particularly for proteases and dioxygenases.
Substrate for α-Chymotrypsin
This compound is a well-characterized substrate for the serine protease α-chymotrypsin. The enzyme catalyzes the hydrolysis of the methyl ester bond.
The kinetic parameters for the hydrolysis of this compound by α-chymotrypsin are pH-dependent. The following table summarizes the Michaelis-Menten constant (Km) and the catalytic constant (kcat) at various pH values.
| pH | Km (mM) | kcat (s-1) |
| 8.00 | 6.7 ± 0.6 | - |
| 8.45 | 5.6 ± 0.7 | - |
| 8.61 | 8.8 ± 0.5 | - |
| 9.64 | >17 | - |
| 10.16 | >61 | - |
| 11.22 | 47 ± 10 | 468 ± 22 |
| 11.36 | >40 | >640 |
| 11.64 | >25 | >600 |
| 11.65 | >40 | >800 |
Data extracted from a study on the alkaline pH dependence of chymotrypsin reactions. The kcat values were reported to be independent of pH from 8 to 11.6 in a related experiment with the ethyl ester.
Based on available literature, a general protocol for determining the kinetics of α-chymotrypsin with this compound can be outlined as follows.
Materials:
-
α-Chymotrypsin
-
This compound (Substrate)
-
Buffer solution (e.g., phosphate or carbonate buffer for different pH ranges)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate, this compound.
-
Prepare a series of buffers to maintain the desired pH for each experiment.
-
Prepare a stock solution of α-chymotrypsin.
-
In a cuvette, mix the buffer and the substrate solution.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Monitor the reaction progress by measuring the change in absorbance over time using a spectrophotometer. The hydrolysis of the ester bond can be followed by monitoring the change in the UV spectrum.
-
Calculate the initial reaction rates from the absorbance data.
-
Determine the kinetic parameters (Km and kcat) by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.
Note: Specific details such as the wavelength for monitoring, exact buffer compositions, and enzyme/substrate concentrations may need to be optimized for specific experimental setups.
Model Substrate for Tryptophan 2,3-Dioxygenase (TDO)
This compound has been used as a model substrate to study the activity of Catalase I from Bacillus stearothermophilus as a tryptophan 2,3-dioxygenase (TDO). In this reaction, the indole ring of the tryptophan derivative is opened through the insertion of molecular oxygen.
The following is a summary of the experimental conditions reported for the Catalase I-catalyzed dioxygenation of this compound.
Reaction Components:
-
Substrate: this compound
-
Enzyme: Catalase I from Bacillus stearothermophilus
-
Buffer: Phosphate buffer (pH 7.0) containing 5-10% ethanol
-
Reducing Agent: Sodium dithionite (Na2S2O4)
-
Atmosphere: Oxygen (O2)
General Procedure:
-
A reaction mixture is prepared containing the substrate, enzyme, and reducing agent in the buffer.
-
The reaction is carried out at a controlled temperature (e.g., 30°C) under an oxygen atmosphere for a defined period (e.g., 24 hours).
-
The reaction is quenched, and the amounts of the unreacted substrate and the ring-opened product are quantified.
Analytical Method:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate and quantify the substrate and the product.
Other Reported Biological Involvements
Spin-Labeling Studies
This compound has been utilized in spin-labeling studies. These studies, which employ techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, help in determining the conformation of molecules in different solvent environments. This application is primarily biophysical and provides insights into molecular structure rather than a direct physiological or pharmacological activity.
Involvement in Signaling Pathways
Based on a review of the available scientific literature, there is currently no documented evidence to suggest that this compound is directly involved in any specific cellular signaling pathways. Its biological roles appear to be confined to its utility as an enzyme substrate in in vitro studies.
Conclusion
This compound is a valuable tool for biochemical and biophysical research. Its primary and most well-documented biological activity is as a substrate for the enzyme α-chymotrypsin, for which kinetic data is available. It also serves as a model substrate for studying tryptophan 2,3-dioxygenase activity. While its synthesis follows standard chemical principles, a detailed, publicly available protocol is scarce. There is no current evidence of its direct involvement in cellular signaling. Future research may uncover novel biological roles for this tryptophan derivative.
Methyl N-acetyl-L-tryptophanate: A Core Precursor in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-acetyl-L-tryptophanate, an esterified and N-acetylated derivative of the essential amino acid L-tryptophan, is emerging as a pivotal precursor in the landscape of contemporary drug discovery. Its unique structural modifications—conferring increased lipophilicity and stability compared to its parent molecule—make it an attractive starting point for the synthesis of a diverse array of biologically active compounds.[1][] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, its role as a precursor to bioactive molecules, and the pharmacological significance of its derivatives, with a particular focus on neuroprotection and anti-inflammatory pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation.
| Property | Value | Reference(s) |
| IUPAC Name | Methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | [] |
| Synonyms | Ac-L-Trp-OMe, N-Acetyl-L-tryptophan Methyl Ester | [] |
| CAS Number | 2824-57-9 | [] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [] |
| Molecular Weight | 260.29 g/mol | [] |
| Appearance | White to off-white powder | [] |
| Melting Point | 152.5 °C | [] |
| Solubility | Soluble in methanol, DMF, DCM | [3] |
| Purity (Typical) | >98.0% (HPLC) |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the readily available amino acid L-tryptophan. The first step involves the esterification of the carboxylic acid, followed by the acetylation of the primary amine.
Experimental Workflow: Synthesis
Detailed Experimental Protocols
Protocol 1: Synthesis of L-Tryptophan Methyl Ester Hydrochloride
This protocol is adapted from established methods for the Fischer-Speier esterification of amino acids.[4]
-
Reaction Setup: Suspend L-tryptophan (20.4 g, 100 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (10 mL, 137 mmol) dropwise to the stirred suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid, L-tryptophan methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system like methanol/diethyl ether to yield a white crystalline solid.
Protocol 2: Synthesis of this compound
This protocol is a standard N-acetylation procedure for amino esters using acetic anhydride.[5][6]
-
Preparation of Free Base: Dissolve L-tryptophan methyl ester hydrochloride (12.7 g, 50 mmol) in dichloromethane (DCM, 150 mL). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir until the effervescence ceases and the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Reaction Setup: Place the DCM solution of L-tryptophan methyl ester in a round-bottom flask and cool to 0 °C in an ice bath. Add triethylamine (7.6 mL, 55 mmol, 1.1 eq).
-
Reagent Addition: To the stirred solution, add acetic anhydride (5.2 mL, 55 mmol, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a white to off-white solid.
Role as a Precursor in Drug Discovery
This compound serves as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The N-acetyl and methyl ester groups offer protection to the amine and carboxylic acid functionalities, respectively, allowing for selective modification of the indole ring. Furthermore, the methyl ester increases the compound's hydrophobicity, which can be advantageous for its use in peptide synthesis and as a potential pro-drug to enhance bioavailability.[]
Precursor to N-acetyl-L-tryptophan (NAT) and its Analogs
This compound is the direct precursor to N-acetyl-L-tryptophan (NAT) via simple ester hydrolysis. NAT has demonstrated significant neuroprotective and anti-inflammatory properties. It is likely that the methyl ester acts as a pro-drug in vivo, being converted to the active carboxylic acid by esterases.
Neuroprotective and Anti-inflammatory Activity of NAT
Recent studies have highlighted the therapeutic potential of NAT in neurodegenerative diseases. In a rat model of Alzheimer's disease induced by amyloid-β oligomers, administration of NAT significantly improved cognitive function.[4][7] This was accompanied by a reduction in key inflammatory markers in the hippocampus and frontal cortex.
| Biomarker | Effect of NAT (50 mg/kg) | Fold/Percent Change (vs. Disease Model) | Reference(s) |
| TNF-α (Frontal Cortex) | Reduction | ↓ ~44.5% | [7] |
| IL-6 (Hippocampus) | Reduction | ↓ ~39.4% | [7] |
| Substance P (Frontal Cortex) | Reduction | ↓ ~55.8% | [7] |
| Cognitive Decline (Escape Latency) | Improvement | ↓ ~69.2% | [7] |
NAT has also shown promise in models of amyotrophic lateral sclerosis (ALS), where it delays disease onset and extends survival in transgenic mice.[8] The neuroprotective effects of NAT are attributed to its dual mechanism of action: inhibition of cytochrome c release from mitochondria and antagonism of the neurokinin-1 receptor (NK-1R).[1][8]
Intermediate in Peptide Synthesis
The protected nature of this compound makes it a useful building block in solid-phase peptide synthesis (SPPS).[][3][9][10] The N-acetyl group prevents unwanted reactions at the N-terminus, while the methyl ester protects the C-terminus. This allows for the incorporation of the tryptophan moiety into a peptide chain, after which the protecting groups can be removed under specific conditions.
Key Signaling Pathways
The biological activity of derivatives of this compound, particularly N-acetyl-L-tryptophan, involves the modulation of critical inflammatory signaling pathways.
Inhibition of the TLR4/NLRP3 Inflammasome Pathway
One of the key mechanisms underlying the anti-inflammatory effects of NAT is the inhibition of the Toll-like receptor 4 (TLR4) and NLRP3 inflammasome signaling cascade. This pathway is a central driver of sterile inflammation in many diseases.
Conclusion
This compound is a valuable and versatile precursor in drug discovery, primarily owing to its role as a stable, lipophilic derivative of L-tryptophan. Its straightforward synthesis and its position as a direct precursor to the potent neuroprotective and anti-inflammatory agent, N-acetyl-L-tryptophan, underscore its importance. For researchers in drug development, this compound represents a key starting material for exploring novel therapeutics targeting neurodegenerative and inflammatory diseases. Future research will likely focus on leveraging this precursor to develop new chemical entities with improved pharmacokinetic profiles and enhanced efficacy.
References
- 1. Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Exploring the Neuroprotective Potential of Methyl N-acetyl-L-tryptophanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
This technical guide provides a comprehensive overview of the neuroprotective potential of Methyl N-acetyl-L-tryptophanate and its parent compound, N-acetyl-L-tryptophan (L-NAT). While direct experimental evidence for the neuroprotective effects of this compound is currently limited, this document focuses on the extensive research demonstrating the significant neuroprotective properties of L-NAT in various preclinical models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. The guide details the dual mechanism of action of L-NAT, involving the antagonism of the neurokinin-1 receptor (NK-1R) and the inhibition of the mitochondrial intrinsic apoptosis pathway. Detailed experimental protocols, quantitative data from key studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development in this promising area. The potential advantages of the methyl ester form, such as enhanced lipophilicity and blood-brain barrier permeability, are also discussed as a rationale for future investigation.
Introduction
Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease represent a significant and growing unmet medical need. The pathological hallmarks of these diseases include progressive neuronal loss, neuroinflammation, and mitochondrial dysfunction. N-acetyl-L-tryptophan (L-NAT) has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action.[1][2] L-NAT is an antagonist of the neurokinin-1 receptor (NK-1R), a key player in neuroinflammation, and also acts as an inhibitor of mitochondrial cytochrome c release, a critical step in the intrinsic apoptotic pathway.[1][3]
This compound, the methyl ester derivative of L-NAT, is hypothesized to possess enhanced physicochemical properties, such as increased lipophilicity, which may lead to improved central nervous system (CNS) penetration. Esterification of carboxylic acids is a common strategy in drug design to improve pharmacokinetic properties.[4] While direct neuroprotective studies on this compound are scarce, its potential as a more brain-penetrant prodrug of L-NAT warrants thorough investigation. This guide will primarily focus on the robust preclinical data available for L-NAT, providing a solid foundation for exploring the therapeutic potential of its methyl ester derivative.
Synthesis of this compound
The synthesis of amino acid methyl esters is a well-established chemical transformation. A common method involves the reaction of the corresponding amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.[5]
General Protocol for the Synthesis of Amino Acid Methyl Ester Hydrochlorides:
A series of amino acid methyl ester hydrochlorides can be prepared by reacting the amino acid with methanol at room temperature in the presence of trimethylchlorosilane. This method is compatible with a wide range of natural, aromatic, and aliphatic amino acids, typically resulting in good to excellent yields.[5]
Quantitative Data on the Neuroprotective Effects of N-acetyl-L-tryptophan (L-NAT)
The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective efficacy of L-NAT in models of ALS and Alzheimer's disease.
Table 1: In Vitro Neuroprotective Efficacy of L-NAT in an ALS Cell Model
| Cell Line | Insult | Compound | Concentration Range | Key Findings | IC50 | Reference |
| NSC-34 (motor neuron-like) | H₂O₂ | L-NAT | 0.001–10 nM, 0.1–300 µM | Significantly inhibited H₂O₂-induced cell death. | 0.3 µM | [3] |
| Primary Motor Neurons | H₂O₂ | L-NAT | 0.001–10 nM, 0.1–300 µM | Significantly inhibited H₂O₂-induced cell death. | 16 nM | [3] |
Table 2: In Vivo Neuroprotective Efficacy of L-NAT in an ALS Mouse Model
| Animal Model | Treatment | Dosage | Administration Route | Duration | Key Findings | Reference |
| mSOD1(G93A) Transgenic Mice | L-NAT | 10 and 30 mg/kg | Intraperitoneal (i.p.) | From 60 days of age until death | Delayed disease onset, extended survival, and ameliorated motor performance deterioration. | [3][6] |
Table 3: In Vivo Neuroprotective Efficacy of L-NAT in an Alzheimer's Disease Rat Model
| Animal Model | Treatment | Dosage | Administration Route | Duration | Key Findings | Reference |
| Aβ 1-42 oligomer-induced rats | L-NAT | 30 and 50 mg/kg | Intraperitoneal (i.p.) | - | Lowered cognitive decline, downregulated TNF-α, IL-6, and substance P levels. | [2][7] |
| Aluminum chloride (AlCl₃)-induced dementia rats | L-NAT | 50 mg/kg | - | 28 days | Significantly improved spatial memory deficits. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data tables.
In Vitro Model of Amyotrophic Lateral Sclerosis
Cell Line and Culture: The NSC-34 cell line, a hybrid of motor neuron-enriched embryonic mouse spinal cord cells and mouse neuroblastoma, is a widely used model for studying motor neuron biology.[8] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS).[8][9] For differentiation studies, the culture medium is switched to one with a lower FCS concentration.[9]
Induction of Oxidative Stress: Oxidative stress is a key pathological feature of ALS. In the NSC-34 model, this is often induced by exposing the cells to hydrogen peroxide (H₂O₂). A typical protocol involves treating the cells with H₂O₂ at concentrations ranging from 20 µM to 500 µM for various durations (e.g., 30 minutes to 48 hours) to induce cell death.[9][10]
Assessment of Neuroprotection: The neuroprotective effect of L-NAT is assessed by its ability to rescue cells from H₂O₂-induced death.
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a common method to quantify cell viability.[10]
-
Quantification of Apoptosis: Apoptosis can be measured by detecting the release of cytochrome c from mitochondria into the cytoplasm and the activation of caspases (e.g., caspase-3, -9) using Western blotting or specific activity assays.[1][11]
In Vivo Model of Amyotrophic Lateral Sclerosis
Animal Model: The mSOD1(G93A) transgenic mouse model is a well-established model of ALS that exhibits a phenotype resembling the human disease, including progressive motor neuron loss.[3][12]
Treatment Protocol: L-NAT is typically administered to mSOD1(G93A) mice via intraperitoneal (i.p.) injection. Treatment often starts at a presymptomatic age (e.g., 60 days) and continues until the experimental endpoint.[3][12]
Behavioral Assessment: Motor function and disease progression are monitored using tests such as the rotarod test to assess motor coordination and endurance.[12]
Histological and Molecular Analysis: At the end of the study, spinal cord and brain tissues are collected for analysis.
-
Motor Neuron Counts: The number of surviving motor neurons in the spinal cord is quantified using histological staining (e.g., Nissl staining).[3]
-
Analysis of Apoptotic and Inflammatory Markers: The expression levels of proteins involved in apoptosis (e.g., cytochrome c, caspases) and inflammation (e.g., GFAP, Iba1) are determined by immunohistochemistry and Western blotting.[3]
In Vivo Model of Alzheimer's Disease
Animal Model: An Alzheimer's-like pathology can be induced in rats by intracerebroventricular (i.c.v.) injection of amyloid-β (Aβ) 1-42 oligomers, which are known to be a primary neurotoxic species in the disease.[2][7]
Treatment Protocol: Following the induction of the disease phenotype, rats are treated with L-NAT, typically via i.p. injections.[7]
Cognitive Assessment: Spatial learning and memory are evaluated using the Morris water maze test, where a reduction in escape latency and an increase in platform entries indicate improved cognitive function.[7]
Biochemical Analysis: After behavioral testing, brain tissues (hippocampus and frontal cortex) are collected to measure levels of inflammatory markers (e.g., TNF-α, IL-6, substance P), acetylcholinesterase activity, and the phosphorylation status of proteins like NF-κB and Tau.[2][7]
Signaling Pathways and Mechanism of Action
The neuroprotective effects of L-NAT are attributed to its dual action on two key pathways implicated in neurodegeneration: the neurokinin-1 receptor (NK-1R) signaling pathway and the mitochondrial intrinsic apoptosis pathway.
Antagonism of the Neurokinin-1 Receptor (NK-1R) Signaling Pathway
Substance P (SP) is a neuropeptide that, upon binding to its high-affinity receptor NK-1R, triggers a cascade of inflammatory events.[13][14] This signaling is implicated in the pathogenesis of several neurodegenerative diseases. L-NAT acts as an antagonist of the NK-1R, blocking the binding of SP and thereby inhibiting downstream pro-inflammatory signaling. This includes the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[13][15] This pathway ultimately contributes to the activation of pro-inflammatory transcription factors and the release of inflammatory cytokines.
Caption: L-NAT antagonizes the NK-1R, blocking Substance P-mediated inflammatory signaling.
Inhibition of the Mitochondrial Intrinsic Apoptosis Pathway
Mitochondrial dysfunction is a central event in neuronal apoptosis. A key step in this process is the opening of the mitochondrial permeability transition pore (mPTP), which leads to the release of pro-apoptotic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytosol.[16][17] L-NAT has been shown to inhibit the release of cytochrome c, Smac/DIABLO, and AIF (apoptosis-inducing factor) from mitochondria.[1][11] This prevents the formation of the apoptosome and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[1]
Caption: L-NAT inhibits mitochondrial-mediated apoptosis by preventing mPTP opening.
The Potential of this compound: A Perspective
The esterification of a carboxylic acid to a methyl ester generally increases its lipophilicity.[4] This is because the polar carboxylic acid group is converted into a less polar ester group. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB). Therefore, it is plausible that this compound would exhibit greater CNS bioavailability compared to L-NAT. This could potentially lead to enhanced neuroprotective efficacy at lower systemic doses, reducing the risk of peripheral side effects.
While direct experimental data is needed to confirm this hypothesis, the established neuroprotective profile of L-NAT provides a strong rationale for the investigation of this compound as a next-generation neuroprotective agent.
Conclusion
N-acetyl-L-tryptophan has demonstrated significant neuroprotective effects in preclinical models of ALS and Alzheimer's disease through a dual mechanism involving NK-1R antagonism and mitochondrial protection. The data presented in this guide underscore its potential as a therapeutic candidate for these devastating neurodegenerative conditions. This compound, as a more lipophilic derivative, represents a logical next step in the development of this class of compounds, with the potential for improved pharmacokinetic properties and enhanced CNS efficacy. Further research is warranted to directly evaluate the neuroprotective potential of this compound and to translate these promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Methyl Ester and Amino Acid Methyl Ester - SINOCHEM [sinocheme.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cedarlanelabs.com [cedarlanelabs.com]
- 9. The Motor Neuron-Like Cell Line NSC-34 and Its Parent Cell Line N18TG2 Have Glycogen that is Degraded Under Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. n-butylidenephthalide treatment prolongs life span and attenuates motor neuron loss in SOD1G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Methyl N-acetyl-L-tryptophanate in Serotonin Pathway Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-acetyl-L-tryptophanate (Ac-Trp-OMe) is a derivative of the essential amino acid L-tryptophan, the metabolic precursor to the neurotransmitter serotonin. Due to its increased lipophilicity from the ester and acetyl groups, Ac-Trp-OMe is hypothesized to serve as a prodrug, potentially enhancing the bioavailability of tryptophan and thereby modulating serotonin synthesis. This technical guide explores the theoretical role of this compound within the serotonin pathway, summarizes the known biological activities of its parent compounds, and provides detailed, proposed experimental protocols for its investigation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of tryptophan derivatives in modulating serotonergic neurotransmission.
Introduction to the Serotonin Pathway
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in the regulation of mood, sleep, appetite, and various other physiological and psychological processes.[1] The synthesis of serotonin is dependent on the availability of its precursor, L-tryptophan, an essential amino acid obtained from the diet.[2] Dysregulation of the serotonin system is implicated in numerous neuropsychiatric disorders, including depression and anxiety.
The biosynthesis of serotonin from L-tryptophan is a two-step enzymatic process:
-
Hydroxylation: The rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH) .[2]
-
Decarboxylation: 5-HTP is then rapidly converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC) .[1]
Serotonin is metabolized and inactivated by monoamine oxidase (MAO) to 5-hydroxyindoleacetic acid (5-HIAA).
This compound: A Hypothetical Prodrug for Serotonin Synthesis
This compound is an acetylated and esterified derivative of L-tryptophan.[] It is theorized that these chemical modifications increase its lipophilicity, which may enhance its absorption and ability to cross the blood-brain barrier.[4] Once in the bloodstream or central nervous system, it is hypothesized that endogenous esterases and amidases could hydrolyze the methyl ester and N-acetyl groups, respectively, to release L-tryptophan. This L-tryptophan would then be available to enter the serotonin synthesis pathway.
Proposed Metabolic Conversion of this compound
The proposed metabolic pathway for the conversion of this compound to L-tryptophan involves two key enzymatic steps:
-
De-esterification: The methyl ester group is hydrolyzed by non-specific esterases , which are abundant in the blood, liver, and brain, to yield N-acetyl-L-tryptophan (NAT).
-
De-acetylation: The N-acetyl group is then cleaved by amidases or acylases to release L-tryptophan.
This released L-tryptophan can then be taken up by serotonergic neurons and converted to serotonin.
Known Biological Activities of Related Tryptophan Derivatives
While direct experimental data on the biological effects of this compound on the serotonin pathway is limited, studies on the closely related compound, N-acetyl-L-tryptophan (NAT), have revealed several biological activities. It is important to note that these effects have not been directly linked to its role as a serotonin precursor.
| Compound | Biological Activity | Experimental Model | Reference |
| N-acetyl-L-tryptophan | Neuroprotective | In vitro models of amyotrophic lateral sclerosis | [5] |
| N-acetyl-L-tryptophan | Antagonist of neurokinin-1 receptor (NK-1R) | In vitro and in vivo models | [5] |
| N-acetyl-L-tryptophan | Anti-inflammatory effects | In vivo models | [6] |
| N-acetyl-L-tryptophan | Improved spatial memory deficits | Rat model of dementia | [6] |
Proposed Experimental Protocols
To validate the hypothesized role of this compound as a serotonin precursor, a series of in vitro and in vivo experiments are required.
In Vitro Enzymatic Conversion
Objective: To determine if this compound can be converted to L-tryptophan by enzymes present in physiologically relevant tissues.
Methodology:
-
Preparation of Liver Microsomes:
-
Incubation Assay:
-
Incubate this compound at various concentrations with the prepared liver microsomes in a temperature-controlled shaker.
-
Include necessary cofactors for enzymatic activity.
-
Collect samples at multiple time points.
-
-
Sample Analysis:
-
Terminate the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of this compound, N-acetyl-L-tryptophan, and L-tryptophan using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[9][10][11]
-
In Vivo Pharmacokinetic and Brain Penetration Studies
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) of this compound and its ability to cross the blood-brain barrier.
Methodology:
-
Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.
-
Compound Administration: Administer a known dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection:
-
Collect blood samples at predetermined time points post-administration.
-
At the end of the study, euthanize the animals and collect brain tissue.
-
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue.
-
Extract this compound and its potential metabolites from plasma and brain homogenates.
-
Quantify the concentrations of the parent compound and metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and brain-to-plasma concentration ratio).
-
In Vivo Brain Microdialysis
Objective: To directly measure changes in extracellular serotonin and its metabolite, 5-HIAA, in the brain following administration of this compound.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into a specific brain region of interest (e.g., the striatum or hippocampus) of the experimental animals.
-
Microdialysis Procedure:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).[12]
-
-
Compound Administration and Sample Collection:
-
After establishing a stable baseline of extracellular serotonin and 5-HIAA levels, administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for serotonin and 5-HIAA concentrations using HPLC with electrochemical detection.[12]
-
Visualizations
Caption: The established enzymatic pathway for serotonin synthesis from L-tryptophan.
Caption: Proposed metabolic conversion of this compound to L-tryptophan.
Caption: Experimental workflow for in vivo microdialysis to assess serotonin levels.
Conclusion
This compound presents an intriguing possibility as a prodrug for enhancing serotonin synthesis. Its chemical structure suggests the potential for improved bioavailability compared to L-tryptophan. However, there is a clear need for rigorous experimental validation of this hypothesis. The protocols outlined in this guide provide a systematic approach to investigating the metabolism of this compound and its effects on the serotonin pathway. Successful demonstration of its conversion to L-tryptophan and subsequent increase in brain serotonin levels would open new avenues for its development as a therapeutic agent for serotonin-related disorders.
References
- 1. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Membrane Permeability of Ac-Trp-OMe: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles and experimental methodologies for assessing the membrane permeability of Nα-Acetyl-L-tryptophan methyl ester (Ac-Trp-OMe). This document outlines the theoretical basis of small molecule transport across biological membranes, details key experimental protocols, and presents available data for analogous compounds to infer the permeability characteristics of Ac-Trp-OMe.
Introduction to Membrane Permeability
The ability of a molecule to cross biological membranes is a critical determinant of its bioavailability and efficacy, particularly for drugs targeting intracellular components.[1][2] For small molecules like Ac-Trp-OMe, the primary mechanism of membrane translocation is often passive diffusion, governed by the molecule's physicochemical properties such as lipophilicity, size, and charge.[1][3] The "solubility-diffusion" model is a fundamental concept describing this process, where a molecule first partitions from the aqueous environment into the lipid bilayer, diffuses across the hydrophobic core, and then partitions back into the aqueous compartment on the other side.[1][3]
Ac-Trp-OMe, an acetylated and esterified derivative of the essential amino acid L-tryptophan, possesses increased hydrophobicity compared to its parent molecule.[] This modification is expected to enhance its membrane permeability, a crucial factor in its potential applications in peptide engineering and drug design.[]
Key Experimental Assays for Permeability Assessment
Two widely adopted in vitro methods for evaluating the membrane permeability of compounds are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[5][6] This assay is particularly useful for predicting passive, transcellular permeation and helps in understanding how a compound might be absorbed across various biological barriers.[5]
Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a barrier that mimics the human small intestinal mucosa.[7][8][9][10] This model is more complex than PAMPA as it accounts for not only passive diffusion but also active transport and efflux mechanisms.[8][9][10]
Quantitative Data on Tryptophan Derivative Permeability
While specific quantitative permeability data for Ac-Trp-OMe was not found in the reviewed literature, studies on closely related tryptophan derivatives provide valuable insights into its expected behavior. Research on N-terminal protected tryptophan derivatives, a class to which Ac-Trp-OMe belongs, indicates that these compounds exhibit constant permeability coefficients in Caco-2 cell assays, a characteristic of passive diffusion.[11]
A study on N-acetyl-L-tryptophanamide, a structurally similar compound, using a PAMPA assay, reported a transport timescale of approximately 8 hours.[12][13] This suggests that while permeable, the process is not instantaneous and is influenced by the molecule's size and hydrophilicity.[12][13]
The following table summarizes the permeability characteristics of tryptophan and its derivatives based on available literature.
| Compound/Derivative Class | Assay | Key Findings | Reference |
| N-terminal protected Trp derivatives | Caco-2 | Showed similar and constant permeability coefficients, indicative of passive transport. | [11] |
| N-acetyl-L-tryptophanamide | PAMPA | The timescale for permeation was measured to be approximately 8 hours. | [12][13] |
| L-Tryptophan (Trp) | Caco-2 | Permeability is concentration-dependent, suggesting the involvement of active transport mechanisms. | [11] |
| Tryptophan-NH2 | Caco-2 | Similar to L-Tryptophan, showed concentration-dependent permeability. | [11] |
Experimental Protocols
PAMPA Protocol
The following is a generalized protocol for the Parallel Artificial Membrane Permeability Assay.
-
Preparation of the Donor and Acceptor Plates :
-
Compound Incubation :
-
The test compound, such as Ac-Trp-OMe, is dissolved in the donor solution at a specific concentration.
-
The donor plate is then placed on top of the acceptor plate, creating a "sandwich".[14]
-
This assembly is incubated at room temperature for a defined period, often with gentle shaking to ensure adequate mixing.[6]
-
-
Quantification :
-
Data Analysis :
-
The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (VA / (Area × time)) × ln(1 - [C]A / [C]eq)
Where:
-
VA is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
time is the incubation time.
-
[C]A is the concentration of the compound in the acceptor well at the end of the incubation.
-
[C]eq is the equilibrium concentration.
-
-
Caco-2 Permeability Assay Protocol
The following outlines a typical procedure for conducting a Caco-2 permeability assay.
-
Cell Culture and Monolayer Formation :
-
Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates.[7][8]
-
The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[7]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[7][10]
-
-
Transport Experiment :
-
The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[7]
-
The test compound is added to the apical (donor) side to measure absorption (A to B transport) or to the basolateral (donor) side to measure efflux (B to A transport).[7][9]
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a specific duration.[7]
-
-
Sample Analysis :
-
At the end of the incubation period, samples are collected from both the donor and receiver compartments.
-
The concentration of the test compound in the samples is quantified, typically by LC-MS/MS.[7]
-
-
Calculation of Apparent Permeability (Papp) :
-
The Papp value is calculated using the formula:
Papp = (dQ/dt) / (A × C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[9]
-
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the PAMPA and Caco-2 permeability assays.
Conceptual Model of Passive Diffusion
The following diagram illustrates the solubility-diffusion model for the passive transport of a small molecule like Ac-Trp-OMe across a lipid bilayer.
Conclusion
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. youtube.com [youtube.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
Spectroscopic Analysis of Methyl N-acetyl-L-tryptophanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Methyl N-acetyl-L-tryptophanate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a comprehensive summary of expected data, detailed experimental protocols, and logical workflows to aid in the characterization of this and similar molecules.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. The data is compiled based on known spectral characteristics of the parent compound, N-acetyl-L-tryptophan, and related tryptophan derivatives.
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.60 | d | 1H | Ar-H |
| ~7.35 | d | 1H | Ar-H |
| ~7.15 | t | 1H | Ar-H |
| ~7.10 | t | 1H | Ar-H |
| ~7.05 | s | 1H | Ar-H (indole C2) |
| ~6.20 | d | 1H | Amide N-H |
| ~4.90 | m | 1H | α-CH |
| ~3.70 | s | 3H | O-CH₃ |
| ~3.30 | m | 2H | β-CH₂ |
| ~2.00 | s | 3H | CO-CH₃ |
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172.5 | Ester C=O |
| ~169.5 | Amide C=O |
| ~136.0 | Ar-C |
| ~127.5 | Ar-C |
| ~123.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~119.5 | Ar-CH |
| ~118.5 | Ar-CH |
| ~111.0 | Ar-CH |
| ~109.5 | Ar-C |
| ~54.0 | α-CH |
| ~52.5 | O-CH₃ |
| ~28.0 | β-CH₂ |
| ~23.0 | CO-CH₃ |
Table 3: IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Sharp | Indole N-H Stretch |
| ~3300 | Strong, Broad | Amide N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1740 | Strong | Ester C=O Stretch |
| ~1660 | Strong | Amide I C=O Stretch |
| ~1550 | Strong | Amide II N-H Bend |
| ~1450 | Medium | C-H Bend |
| ~1220 | Strong | C-O Stretch (Ester) |
| ~740 | Strong | Ortho-disubstituted Benzene Bend |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 260 | High | [M]⁺ (Molecular Ion) |
| 201 | Medium | [M - COOCH₃]⁺ |
| 130 | Very High | [Indole-CH₂]⁺ (Tropylium ion) |
| 86 | Medium | [CH(NHCOCH₃)CO]⁺ |
| 43 | High | [COCH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with related compounds.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Press the die under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to deduce the structure of the molecule.
-
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic techniques and the information they provide for structural elucidation.
Caption: Simplified metabolic context of this compound.
References
Methodological & Application
Application Notes and Protocols for Incorporating Modified Tryptophan Residues in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of N-acetyl and N-methyl modified tryptophan residues into synthetic peptides using solid-phase peptide synthesis (SPPS). While the direct use of "Methyl N-acetyl-L-tryptophanate" as a building block for peptide chain elongation in SPPS is not a standard procedure due to its protected N- and C-termini, this document will focus on the practical and widely used methods for achieving N-acetylation and N-methylation of tryptophan in peptides.[][2][3] These modifications are of significant interest in drug discovery and development as they can enhance peptide stability, modulate biological activity, and improve pharmacokinetic properties.[4]
Introduction to Tryptophan Modifications in SPPS
Tryptophan is a unique amino acid with an indole side chain that plays a crucial role in the structure and function of many peptides and proteins. Chemical modification of tryptophan residues can lead to peptides with novel properties.
-
N-acetylation: The addition of an acetyl group to the N-terminus of a peptide or the side chain of an amino acid can increase its stability against enzymatic degradation and alter its solubility and receptor-binding properties.[5] N-terminal acetylation is a common post-synthesis modification performed on the solid support.
-
N-methylation: The introduction of a methyl group to the backbone amide nitrogen of an amino acid residue can impart several desirable characteristics to a peptide, including increased resistance to proteolysis, enhanced membrane permeability, and conformational rigidity.[4][6][7] However, the coupling of N-methylated amino acids is often challenging due to steric hindrance.[4][8]
Understanding "this compound"
The compound "this compound" refers to Nα-Acetyl-L-tryptophan methyl ester (Ac-Trp-OMe).[][2][3] Its structure consists of an L-tryptophan core with an acetyl group protecting the α-amino group and a methyl ester protecting the C-terminal carboxylic acid.
Due to the absence of a free carboxylic acid for activation and coupling, and a protected N-terminus, Ac-Trp-OMe is not suitable for direct use as a building block for peptide chain elongation in standard Fmoc or Boc-based SPPS. It is, however, a useful compound for solution-phase synthesis and for studying the properties of modified tryptophan.[]
This guide will therefore focus on the established SPPS methods to incorporate N-acetyl and N-methyl tryptophan modifications.
Protocols for Incorporating Modified Tryptophan
N-Terminal Acetylation of Peptides Containing Tryptophan
N-terminal acetylation is performed on the fully assembled peptide while it is still attached to the solid support.
Experimental Protocol: On-Resin N-Terminal Acetylation
-
Resin Preparation: Following the final coupling and Fmoc-deprotection of the N-terminal amino acid, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) (3 x 5 mL per 100 mg of resin).
-
Acetylation Solution: Prepare a solution of 10% acetic anhydride in DMF. For a 0.1 mmol scale synthesis, this can be prepared by mixing 1 mL of acetic anhydride with 9 mL of DMF.
-
Acetylation Reaction: Add the acetylation solution to the washed peptide-resin and agitate at room temperature for 30-60 minutes.
-
Washing: After the reaction, drain the acetylation solution and wash the resin thoroughly with DMF (3 x 5 mL) and then dichloromethane (DCM) (3 x 5 mL).
-
Monitoring: The completion of the acetylation can be monitored using a colorimetric test such as the Kaiser test, which should be negative, indicating the absence of free primary amines.
-
Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol appropriate for the resin and protecting groups used. For peptides containing tryptophan, a scavenger cocktail such as 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is recommended to prevent side reactions with the indole ring.
| Reagent/Parameter | Condition | Purpose |
| Acetylation Reagent | 10% Acetic Anhydride in DMF | Acetylates the free N-terminal amine |
| Reaction Time | 30-60 minutes | To ensure complete capping of the N-terminus |
| Monitoring | Kaiser Test | Confirms the absence of free primary amines |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Cleaves the peptide from the resin and removes side-chain protecting groups |
Workflow for N-Terminal Acetylation
Caption: Workflow for on-resin N-terminal acetylation of a peptide.
Incorporation of N-Methyl-Tryptophan
The coupling of N-methylated amino acids, including N-methyl-tryptophan, is challenging due to steric hindrance.[4][8] Therefore, more potent coupling reagents and longer reaction times are often required.
Experimental Protocol: Coupling of Fmoc-N-Me-Trp(Boc)-OH
-
Resin Preparation: Start with the deprotected peptide-resin, washed thoroughly with DMF.
-
Amino Acid Activation:
-
Dissolve Fmoc-N-Me-Trp(Boc)-OH (3 equivalents relative to resin loading) in DMF.
-
Add a highly efficient coupling reagent such as HATU (2.9 equivalents) or PyAOP (2.9 equivalents).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the peptide-resin and agitate for 1-4 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time.
-
Washing: After the coupling reaction, wash the resin with DMF and DCM.
-
Monitoring: Monitor the coupling efficiency using a colorimetric test appropriate for secondary amines (e.g., bromophenol blue test). If the coupling is incomplete, a second coupling may be necessary.
-
Chain Elongation: Proceed with the standard Fmoc-deprotection and coupling cycles for the subsequent amino acids.
| Reagent/Parameter | Recommended Condition | Rationale |
| N-Methyl Amino Acid | Fmoc-N-Me-Trp(Boc)-OH | Boc protection on the indole nitrogen is recommended for Fmoc-SPPS. |
| Coupling Reagent | HATU, PyAOP, or COMU | Highly reactive reagents to overcome steric hindrance.[4][8] |
| Base | DIPEA or 2,4,6-Collidine | Non-nucleophilic base to minimize side reactions. |
| Coupling Time | 1-4 hours (or microwave-assisted) | Longer reaction time is often needed for sterically hindered couplings.[9] |
Logical Flow for Incorporating N-Methyl-Tryptophan
Caption: Decision workflow for coupling N-methyl-tryptophan in SPPS.
On-Resin N-Methylation of Tryptophan Residues
An alternative to using N-methylated amino acid building blocks is to perform the N-methylation on the resin-bound peptide. This can be achieved through various methods, including the use of methylating agents after temporary protection of the amide nitrogen.
Experimental Protocol: On-Resin N-Methylation (Illustrative)
This protocol is a generalized representation and may require significant optimization for specific peptide sequences.
-
Peptide Synthesis: Synthesize the peptide sequence up to the residue preceding the tryptophan to be methylated.
-
Temporary Protection: Introduce a temporary protecting group on the N-terminus of the growing peptide chain that is orthogonal to the final N-methylation conditions (e.g., a protecting group removable under conditions that do not affect the tryptophan side chain).
-
N-Methylation Reaction:
-
Swell the peptide-resin in a suitable dry solvent (e.g., THF or DMF).
-
Add a base (e.g., lithium tert-butoxide or sodium hydride) to deprotonate the amide nitrogen of the tryptophan residue.
-
Add a methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
-
Washing: Quench the reaction and wash the resin extensively with appropriate solvents.
-
Deprotection and Continuation: Remove the temporary N-terminal protecting group and continue with the synthesis of the remaining peptide sequence.
Note: On-resin N-methylation can be challenging and may lead to side reactions. The selectivity and efficiency are highly sequence-dependent.[6][10]
Summary of Quantitative Data
The efficiency of incorporating modified tryptophan residues can vary significantly depending on the specific sequence, coupling conditions, and analytical methods used. The following table provides a general overview of expected outcomes based on literature.
| Modification | Method | Typical Coupling/Reaction Efficiency | Key Challenges |
| N-Terminal Acetylation | On-resin with Acetic Anhydride | >99% | Incomplete capping if reaction time is too short. |
| N-Methyl-Tryptophan Incorporation | Coupling with HATU/DIPEA | 85-98% (sequence dependent) | Steric hindrance leading to slow or incomplete coupling.[4] |
| On-Resin N-Methylation | Various methods | Highly variable (50-90%) | Lack of selectivity, potential for over-methylation, and side reactions. |
Conclusion
The incorporation of N-acetyl and N-methyl tryptophan residues into peptides is a valuable strategy for modulating their biological properties. While "this compound" is not a direct building block for SPPS, established protocols for on-resin N-terminal acetylation and the coupling of N-methyl-tryptophan provide reliable methods to achieve these modifications. The successful synthesis of such modified peptides relies on the careful selection of reagents and optimization of reaction conditions, particularly for the sterically hindered coupling of N-methylated amino acids. The protocols and data presented in these application notes serve as a guide for researchers to design and execute the synthesis of novel tryptophan-modified peptides for a wide range of applications in science and medicine.
References
- 2. N-Acetyl-L-tryptophan methyl ester, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 2824-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. cem.de [cem.de]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl N-acetyl-L-tryptophanate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl N-acetyl-L-tryptophanate is a derivative of the essential amino acid L-tryptophan. Its increased hydrophobicity compared to L-tryptophan suggests it may have distinct biochemical properties, including altered membrane permeability, making it a compound of interest for various cell-based assays.[] Proper dissolution and handling are critical for obtaining reproducible and meaningful results in cell culture experiments. These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture, with a focus on maintaining cell viability and experimental integrity.
Data Presentation
The following table summarizes the recommended solvent and storage conditions for this compound stock solutions, based on data for structurally similar compounds and general best practices in cell culture.
| Parameter | Recommendation | Rationale/Remarks |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | The hydrophobicity of the compound suggests the need for an organic solvent. DMSO is a common and effective solvent for many water-insoluble compounds used in cell culture.[2][3] For similar compounds, DMSO has been shown to be an effective solvent.[2][4] |
| Stock Solution Concentration | 10-50 mM in DMSO | Preparing a high-concentration stock solution allows for minimal addition of DMSO to the final cell culture medium, thereby reducing solvent-induced cytotoxicity.[5] |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration at or below 0.5% to minimize effects on cell viability and proliferation.[5][6] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | Aliquoting prevents repeated freeze-thaw cycles which can lead to degradation of the compound. Storage at low temperatures helps maintain stability. For a similar compound, storage at -20°C for up to one month and at -80°C for up to six months is recommended.[4] |
| Protection from Light | Store stock solutions protected from light | Tryptophan and its derivatives can be sensitive to light-induced degradation.[7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution. The molecular weight of this compound is 260.29 g/mol .[8]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 260.29 g/mol x 1000 mg/g = 2.6029 mg
-
-
Weigh the compound: Carefully weigh out approximately 2.6 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the compound.
-
Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath may be necessary to aid dissolution.[2][4] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Protect the vials from light.
Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the stock solution into cell culture medium and subsequent treatment of cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with appropriate supplements like FBS and antibiotics)[9]
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare the working solution: Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM this compound:
-
Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
This results in a final DMSO concentration of 0.1% (v/v).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of the test compound. For the example above, the vehicle control would contain 0.1% (v/v) DMSO in the medium.
-
Cell Treatment:
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).[9]
-
Subsequent Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assays, western blotting, gene expression analysis).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
Application Note: Quantification of Methyl N-acetyl-L-tryptophanate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Methyl N-acetyl-L-tryptophanate. The described protocol is designed for accuracy and precision, making it suitable for various research and quality control applications. The method utilizes a C18 stationary phase with UV detection, providing a straightforward and accessible approach for the analysis of this compound.
Introduction
This compound is an N-acetylated and C-protected derivative of the essential amino acid L-tryptophan. As a derivative, it finds use in peptide synthesis and other areas of pharmaceutical and biochemical research. Accurate quantification is crucial for reaction monitoring, purity assessment, and stability studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. This document provides a detailed protocol for a reverse-phase HPLC method tailored for this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.
-
Chemicals and Reagents:
-
This compound standard (>98.0% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Phosphoric acid or Formic acid for mobile phase modification.
-
Methanol, HPLC grade (for sample preparation).
-
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
The following HPLC conditions are recommended as a starting point. Method optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (based on tryptophan's absorbance) or 220 nm for higher sensitivity |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve. Determine the linearity of the response (R² value should be >0.99).
-
Quantification: Inject the prepared sample solution. Using the peak area obtained for this compound in the sample, calculate the concentration from the linear regression equation of the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics expected from this method, based on data from similar tryptophan derivatives.[1][2]
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Validation (Brief)
For use in a regulated environment, the method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Chiral Separation Considerations
For the separation of D- and L-enantiomers of Methyl N-acetyl-tryptophanate, a chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common choice for this type of separation.[3][4] Alternatively, a chiral mobile phase additive can be used with a standard achiral column.[5][6] The choice of chiral selector and mobile phase composition will be critical for achieving resolution.[4]
Visualizations
Caption: General workflow for HPLC analysis of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scielo.br [scielo.br]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application of N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe) in Neuropharmacological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe), a hydrophobic derivative of the essential amino acid L-tryptophan, in key neuropharmacological assays. Due to its enhanced membrane permeability, Ac-Trp-OMe is a promising compound for investigating neuroprotective and neuromodulatory pathways.[1] The following protocols are based on the known neuropharmacological activities of the closely related compound N-acetyl-L-tryptophan (L-NAT), which has demonstrated neuroprotective effects, in part through antagonism of the neurokinin-1 receptor (NK-1R) and modulation of inflammatory pathways.[2][3][4] It is hypothesized that Ac-Trp-OMe may serve as a pro-drug for L-NAT or possess intrinsic activity.
Application Note 1: Evaluation of Neuroprotective Effects of Ac-Trp-OMe Against Oxidative Stress
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the potential of Ac-Trp-OMe to protect neuronal cells from oxidative stress-induced cell death. Oxidative stress is a key pathological mechanism in a range of neurodegenerative diseases.[5]
Data Presentation
Table 1: Neuroprotective Effect of Ac-Trp-OMe on Oxidative Stress-Induced Cell Viability Decline in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | - | 100 | ± 5.2 |
| Hydrogen Peroxide (H₂O₂) | 100 | 48 | ± 4.5 |
| Ac-Trp-OMe + H₂O₂ | 1 | 55 | ± 3.8 |
| Ac-Trp-OMe + H₂O₂ | 10 | 72 | ± 4.1 |
| Ac-Trp-OMe + H₂O₂ | 50 | 85 | ± 3.9 |
| Ac-Trp-OMe (alone) | 50 | 98 | ± 5.5 |
Experimental Protocol: MTT Assay for Neuroprotection
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Ac-Trp-OMe (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of Ac-Trp-OMe in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of Ac-Trp-OMe. Incubate for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100 µM. Include wells with cells treated only with H₂O₂ (positive control for toxicity) and cells with medium only (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: Remove the medium and add 50 µL of fresh medium and 50 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: Methyl N-acetyl-L-tryptophanate as a Stabilizer in Protein Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of protein-based therapeutics, such as monoclonal antibodies (mAbs) and other recombinant proteins, is a critical quality attribute that ensures their safety and efficacy. Proteins in aqueous formulations are susceptible to various degradation pathways, including oxidation and aggregation, which can be induced by factors like exposure to light, temperature fluctuations, and interaction with reactive oxygen species (ROS).[1] These degradation processes can lead to a loss of biological activity and potentially elicit an immunogenic response in patients. Consequently, the use of stabilizers in protein formulations is essential to mitigate these risks and ensure a stable product throughout its shelf life.
Methyl N-acetyl-L-tryptophanate, a derivative of the amino acid tryptophan, serves as an effective stabilizer in protein formulations. While much of the published research focuses on the closely related compound N-acetyl-L-tryptophan (NAT), the principles of stabilization, particularly against oxidation, are expected to be analogous for its methyl ester derivative. This document provides detailed application notes and protocols based on the available scientific literature for N-acetyl-tryptophan derivatives as protein stabilizers.
Mechanism of Action: Antioxidant Protection
The primary role of N-acetyl-L-tryptophan and its derivatives in protein formulations is to act as a sacrificial antioxidant. Amino acid residues such as methionine (Met), tryptophan (Trp), cysteine (Cys), and histidine (His) are particularly susceptible to oxidation.[2] N-acetyl-L-tryptophan, having a lower oxidation potential than tryptophan residues within a protein, is preferentially oxidized, thereby protecting the therapeutic protein from oxidative damage.[3][4] This is especially crucial for protecting tryptophan residues located in the complementarity-determining regions (CDRs) of monoclonal antibodies, where oxidation can lead to a loss of biological function. The indole side chain of the tryptophan derivative effectively scavenges free radicals, preventing them from attacking the protein.[5][6][7][8]
Quantitative Data on Stabilization
The following tables summarize quantitative data from studies on the effect of N-acetyl-tryptophan (NAT) on the stability of monoclonal antibodies (mAbs). These results demonstrate the efficacy of this stabilizer in reducing oxidation and aggregation under stress conditions.
Table 1: Effect of N-acetyl-DL-tryptophan (NAT) on Oxidation of Monoclonal Antibodies (mAbs) under AAPH-induced Stress [4]
| mAb | Condition | % CDR Tryptophan Oxidation | % Fc Methionine Oxidation |
| mAb1 | AAPH Stress (No Stabilizer) | 25.0 | 30.0 |
| mAb1 | AAPH Stress + 0.3 mM NAT | 5.0 | 30.0 |
| mAb1 | AAPH Stress + 5 mM L-Methionine | 25.0 | 5.0 |
| mAb1 | AAPH Stress + 0.3 mM NAT + 5 mM L-Methionine | 5.0 | 5.0 |
| mAb2 | AAPH Stress (No Stabilizer) | 18.0 | 22.0 |
| mAb2 | AAPH Stress + 0.3 mM NAT | 4.0 | 22.0 |
Data adapted from a study assessing the antioxidant efficacy of NAT.[4] AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is a free radical generator.
Table 2: Inhibition of AAPH-Induced Aggregation of Monoclonal Antibodies by Tryptophan [1][9]
| mAb | Condition | % Aggregates |
| mAb1 | No Stress | 0.5 |
| mAb1 | AAPH Stress (72h @ 40°C) | 15.0 |
| mAb1 | AAPH Stress + 10 mM Tryptophan | 2.5 |
| IgG1 | AAPH Stress (72h @ 40°C) | ~18.0 |
| IgG1 | AAPH Stress + Tryptophan | <5.0 |
| IgG2 | AAPH Stress (72h @ 40°C) | ~12.0 |
| IgG2 | AAPH Stress + Tryptophan | <5.0 |
| IgG4 | AAPH Stress (72h @ 40°C) | ~15.0 |
| IgG4 | AAPH Stress + Tryptophan | <5.0 |
Data compiled from studies on oxidative stress-induced aggregation.[1][9] While this data is for L-tryptophan, similar protective effects against aggregation are anticipated with N-acetylated derivatives due to their antioxidant properties.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the stabilizing effect of this compound in a protein formulation.
Protocol for AAPH-Induced Oxidation Assay
This protocol describes how to induce oxidative stress using AAPH and subsequently analyze the extent of protein oxidation.
Materials:
-
Purified protein of interest (e.g., monoclonal antibody)
-
This compound
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Formulation buffer (e.g., phosphate or histidine buffer, pH 6.0-7.0)
-
Incubator set to 37-45°C
-
Materials for quenching the reaction (e.g., ice bath)
-
Analytical instruments (e.g., HPLC-MS for peptide mapping, SEC-HPLC for aggregation)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein in the desired formulation buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in the formulation buffer.
-
Prepare samples by adding this compound to the protein solution at various final concentrations (e.g., 0.1 mM, 0.3 mM, 1 mM, 5 mM). Include a control sample with no stabilizer.
-
-
Induction of Oxidation:
-
Prepare a fresh stock solution of AAPH in the formulation buffer (e.g., 100 mM).
-
Add AAPH to each protein sample to a final concentration of 1-10 mM.[1]
-
-
Incubation:
-
Incubate the samples in the dark at 37-45°C for a defined period (e.g., 24 hours).[10]
-
-
Reaction Quenching:
-
Stop the reaction by placing the samples on ice or by buffer exchange to remove AAPH.
-
-
Analysis:
-
Analyze the samples for oxidation and aggregation using the methods described below (Peptide Mapping, SEC).
-
Protocol for Peptide Mapping Analysis of Oxidation
Peptide mapping is used to identify and quantify specific sites of amino acid oxidation.
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample (from the AAPH assay) using a denaturant like guanidine or urea.
-
Reduce disulfide bonds using a reducing agent such as dithiothreitol (DTT).
-
Alkylate the free sulfhydryl groups with an alkylating agent like iodoacetamide (IAM) to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the eluted peptides using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Identify peptides by matching the MS/MS fragmentation data against the known amino acid sequence of the protein.
-
Quantify the extent of oxidation by comparing the peak areas of the oxidized peptides to their non-oxidized counterparts. Oxidation of tryptophan typically results in an increase in mass of +16 Da (mono-oxidation) or +32 Da (di-oxidation).
-
Protocol for Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their hydrodynamic size and is the standard method for quantifying protein aggregates.[14][15]
Procedure:
-
System Setup:
-
Use an HPLC system equipped with a UV detector (280 nm or 214 nm) and a suitable SEC column (e.g., with a pore size of ~300 Å for mAbs).
-
The mobile phase should be a non-denaturing buffer, typically the formulation buffer with an adjusted salt concentration (e.g., 150-200 mM NaCl) to minimize secondary interactions with the column matrix.[14][15]
-
-
Sample Analysis:
-
Inject a defined amount of the protein sample (from the AAPH assay) onto the column.
-
Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (aggregates elute earlier).
-
Calculate the percentage of aggregates by integrating the peak areas.
-
Protocol for Biophysical Characterization of Protein Stability
CD spectroscopy is used to assess changes in the secondary structure of the protein, which can indicate unfolding or misfolding.[1][3][4]
Procedure:
-
Sample Preparation: Prepare protein samples (with and without stabilizer) at a concentration of 0.1-0.5 mg/mL in a CD-compatible buffer (e.g., phosphate buffer).
-
Data Acquisition:
-
Use a quartz cuvette with a pathlength of 0.1-1.0 mm.
-
Scan the samples in the far-UV region (190-250 nm) to monitor changes in the protein backbone conformation.
-
-
Data Analysis: Compare the CD spectra of the stabilized and unstabilized samples. Significant changes in the spectra, particularly at the characteristic wavelengths for alpha-helices (~208 and 222 nm) and beta-sheets (~218 nm), indicate alterations in the secondary structure.
DSC measures the heat capacity of a sample as a function of temperature to determine the thermal stability of a protein.[9]
Procedure:
-
Sample Preparation: Prepare protein samples (with and without stabilizer) and a matching buffer blank at a concentration of 0.5-2.0 mg/mL.
-
Data Acquisition:
-
Load the sample and buffer blank into the DSC cells.
-
Scan the temperature over a range that encompasses the protein's unfolding transition (e.g., 20-100°C) at a constant scan rate (e.g., 60-90°C/hour).[9]
-
-
Data Analysis: Determine the melting temperature (Tm), which is the peak of the unfolding endotherm. An increase in Tm in the presence of the stabilizer indicates enhanced thermal stability.
Changes in the local environment of tryptophan residues upon protein unfolding or conformational changes can be monitored by fluorescence spectroscopy.
Procedure:
-
Sample Preparation: Prepare protein samples (with and without stabilizer) at a low concentration (e.g., 0.1-0.5 mg/mL) in the formulation buffer.
-
Data Acquisition:
-
Excite the sample at ~295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from ~310 nm to 400 nm.
-
-
Data Analysis: A shift in the wavelength of maximum emission (λmax) to longer wavelengths (a red shift) indicates that the tryptophan residues are becoming more exposed to the aqueous solvent, which is a sign of protein unfolding.
Conclusion
This compound is a promising stabilizer for protein formulations, primarily acting as an antioxidant to protect susceptible amino acid residues from oxidative degradation. The experimental protocols provided herein offer a comprehensive framework for evaluating its efficacy in preventing oxidation, aggregation, and conformational changes in therapeutic proteins. By implementing these methods, researchers and drug development professionals can effectively characterize and optimize stable protein formulations.
References
- 1. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Monoclonal antibodies inhibit in vitro fibrillar aggregation of the Alzheimer beta-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-l-methionine is a superior protectant of human serum albumin against photo-oxidation and reactive oxygen species compared to N-acetyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for N-Acetyltryptophan (HMDB0013713) [hmdb.ca]
- 12. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 2824-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. This compound | 2824-57-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes and Protocols for Incorporating Ac-Trp-OMe into Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe) is an acetylated and esterified derivative of the essential amino-acid L-tryptophan. Its increased hydrophobicity compared to the parent molecule makes it an ideal model compound for studies involving the delivery of lipophilic drugs.[1] The incorporation of hydrophobic therapeutic agents into drug delivery systems is a critical strategy to enhance their bioavailability, stability, and therapeutic efficacy. This document provides detailed application notes and protocols for the incorporation of Ac-Trp-OMe as a model hydrophobic drug into various drug delivery platforms, including nanoparticles, liposomes, and polymer conjugates.
Ac-Trp-OMe Loaded Polymeric Nanoparticles
Polymeric nanoparticles are effective carriers for hydrophobic drugs, protecting them from degradation and enabling controlled release. Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable polymer for nanoparticle formulation due to its biocompatibility and approval by the US Food and Drug Administration.
Data Presentation: Characterization of Ac-Trp-OMe Loaded PLGA Nanoparticles
The following table summarizes typical quantitative data obtained from the characterization of Ac-Trp-OMe loaded PLGA nanoparticles, synthesized using an oil-in-water emulsion-solvent evaporation method. These values are representative of what can be expected when encapsulating a hydrophobic small molecule like Ac-Trp-OMe.
| Parameter | Value | Method of Analysis |
| Particle Size (Diameter) | 150 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | 70 - 90% | UV-Vis Spectroscopy |
| Drug Loading | 5 - 15% (w/w) | UV-Vis Spectroscopy |
| In Vitro Release (at 72h) | 40 - 60% | Dialysis Method with HPLC/UV-Vis |
Experimental Protocol: Preparation of Ac-Trp-OMe Loaded PLGA Nanoparticles
This protocol describes the oil-in-water (o/w) single emulsion-solvent evaporation method for preparing Ac-Trp-OMe loaded PLGA nanoparticles.
Materials:
-
N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Dichloromethane (DCM)
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of Ac-Trp-OMe in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase. Emulsify the mixture by sonication on an ice bath for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to 20 mL of a 0.5% (w/v) PVA solution and stir magnetically at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated Ac-Trp-OMe. Resuspend the pellet in water by gentle vortexing and repeat the centrifugation step.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing 2% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Workflow for Nanoparticle Preparation and Characterization
References
Application Notes and Protocols for Studying Enzyme Kinetics using Methyl N-acetyl-L-tryptophanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl N-acetyl-L-tryptophanate is a valuable tool for investigating the kinetics of certain enzymes, particularly proteases. As an ester derivative of N-acetyl-L-tryptophan, it serves as a specific substrate for enzymes that recognize and cleave peptide bonds adjacent to large hydrophobic residues like tryptophan.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study enzyme kinetics, with a primary focus on the well-characterized serine protease, α-chymotrypsin.
α-Chymotrypsin facilitates the cleavage of peptide bonds through a hydrolysis reaction.[1] The use of substrate analogs like this compound allows for the convenient monitoring of enzyme activity and the determination of key kinetic parameters. The reaction mechanism often proceeds through the formation of an acyl-enzyme intermediate, a key aspect that can be investigated using this substrate.[2][3]
Key Applications
-
Determination of Michaelis-Menten kinetic parameters (Km and Vmax): By measuring the initial reaction rates at varying substrate concentrations, the Michaelis constant (Km) and maximum velocity (Vmax) for the enzymatic hydrolysis of this compound can be determined.
-
Elucidation of enzyme reaction mechanisms: This substrate is instrumental in studying the formation and decomposition of acyl-enzyme intermediates, providing insights into the catalytic mechanism of enzymes like α-chymotrypsin.[3]
-
Screening for enzyme inhibitors: this compound can be used as a substrate in competitive and non-competitive inhibition assays to identify and characterize potential enzyme inhibitors.
-
Investigating the effects of environmental factors: The influence of pH, temperature, and solvent composition on enzyme activity can be systematically studied using the hydrolysis of this substrate.
Data Presentation: Kinetic Parameters for α-Chymotrypsin
| Substrate | Kinetic Parameter | Value | Conditions | Reference |
| N-acetyl-L-tryptophan ethyl ester | Km | Not explicitly stated | Not explicitly stated | [2] |
| kcat | Not explicitly stated | |||
| N-acetyl-L-tryptophan p-nitrophenyl ester | kcat | 323 sec⁻¹ | pH not specified, 25.0°C, 1.6% acetonitrile-water | [3] |
| kb/k3 | Not explicitly stated | |||
| N-acetyl-L-tryptophan methyl ester | kobsd(tail) | 0.51 x 10⁻² sec⁻¹ | pH not specified, 25.0°C, 1.6% acetonitrile-water | [3] |
Note: The available literature provides rate constants related to the formation and breakdown of the acyl-enzyme intermediate rather than classical Km and kcat values for this compound. Further experimental investigation is required to determine these specific parameters.
Experimental Protocols
General Assay for α-Chymotrypsin Activity using this compound
This protocol describes a spectrophotometric assay to measure the activity of α-chymotrypsin by monitoring the hydrolysis of this compound. The hydrolysis reaction releases N-acetyl-L-tryptophan and methanol. The increase in the carboxylate product can be monitored by a change in pH or by using a pH indicator. A more direct method involves monitoring the change in absorbance in the UV spectrum.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Micropipettes
Protocol:
-
Prepare a stock solution of α-chymotrypsin: Dissolve a known amount of α-chymotrypsin in cold, dilute HCl (e.g., 1 mM) to prevent autolysis. The final concentration should be determined based on the specific activity of the enzyme lot.
-
Prepare substrate stock solutions: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to create a high-concentration stock solution. Then, prepare a series of dilutions in the assay buffer (Tris-HCl) to achieve the desired final concentrations.
-
Set up the reaction mixture: In a quartz cuvette, add the Tris-HCl buffer and the substrate solution. The final volume should be constant for all assays (e.g., 1 mL).
-
Equilibrate the reaction mixture: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction: Add a small, known amount of the α-chymotrypsin stock solution to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance at a predetermined wavelength (e.g., 245 nm, where changes in the tryptophan environment upon hydrolysis can be detected).
-
Monitor the reaction: Record the change in absorbance over time for a set period (e.g., 1-5 minutes). Ensure the initial velocity is measured in the linear range of the reaction.
-
Calculate the initial reaction rate: Determine the initial velocity (v₀) from the slope of the linear portion of the absorbance versus time plot. The rate can be expressed in units of absorbance change per minute.
-
Determine kinetic parameters: Repeat steps 3-7 with varying concentrations of this compound. Plot the initial velocities (v₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol for Studying Enzyme Inhibition
This protocol outlines how to assess the effect of an inhibitor on α-chymotrypsin activity using this compound as the substrate.
Materials:
-
All materials from the general assay protocol.
-
Inhibitor stock solution.
Protocol:
-
Follow the general assay protocol (steps 1-4).
-
Add the inhibitor: Before initiating the reaction with the enzyme, add the inhibitor to the cuvette containing the buffer and substrate. For competitive inhibition studies, pre-incubation of the enzyme with the inhibitor may be necessary. For non-competitive inhibition, the inhibitor can be added to the substrate solution.
-
Initiate and monitor the reaction: Add α-chymotrypsin and record the absorbance change over time as described in the general protocol (steps 5-6).
-
Vary inhibitor and substrate concentrations:
-
To determine the mode of inhibition, perform the assay with a fixed concentration of inhibitor and varying concentrations of the substrate.
-
To determine the inhibitor's potency (e.g., IC₅₀ or Ki), perform the assay with a fixed substrate concentration and varying concentrations of the inhibitor.
-
-
Analyze the data:
-
Plot the data using Lineweaver-Burk or other linearized plots to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive).
-
Calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).
-
Visualizations
Caption: Experimental workflow for determining enzyme kinetic parameters.
Caption: Acyl-enzyme intermediate mechanism for chymotrypsin hydrolysis.
References
Application Notes and Protocols for Fluorescence Labeling of Peptides with Tryptophan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan, an intrinsic fluorescent amino acid, serves as a natural probe for studying peptide and protein structure and function.[1][2] However, its native fluorescence can be complicated by environmental sensitivity and spectral overlap in multi-tryptophan containing peptides.[1][3] The use of tryptophan derivatives as fluorescent labels offers a powerful strategy to overcome these limitations. These derivatives can provide unique spectral properties, such as red-shifted excitation and emission wavelengths, larger Stokes shifts, and enhanced quantum yields, enabling more sensitive and specific detection in complex biological systems.[1][4]
These application notes provide a comprehensive overview of methods for labeling peptides with fluorescent tryptophan derivatives, including biosynthetic incorporation, solid-phase peptide synthesis (SPPS), and post-synthetic modification. Detailed protocols for key methodologies are provided to guide researchers in applying these techniques to their specific research needs in areas such as drug discovery, protein engineering, and cell imaging.[5]
Tryptophan Derivatives for Fluorescence Labeling
A variety of tryptophan analogs with distinct photophysical properties are available for peptide labeling. The choice of the derivative depends on the specific application, including the desired spectral characteristics and the labeling strategy.
Commonly Used Tryptophan Derivatives:
-
Fluorinated Tryptophans (e.g., 5-Fluoro-L-tryptophan, 7-Fluoro-L-tryptophan): These analogs are particularly useful for ¹⁹F Nuclear Magnetic Resonance (NMR) studies to probe protein structure and dynamics.[6][7][8] While 4-FluoroTrp is non-fluorescent at ambient temperatures, 5-FluoroTrp and 6-FluoroTrp can be used in fluorescence spectroscopy.[9]
-
Azatryptophans (e.g., 7-Azatryptophan): These derivatives exhibit red-shifted absorption and emission spectra compared to native tryptophan, which helps to minimize background fluorescence from biological samples.[1][4] 7-Azatryptophan, in particular, has been successfully incorporated into peptides to study folding and protein-protein interactions.[4]
-
Other Derivatives: Analogs such as 4-methyl-DL-tryptophan and 6-fluoro-DL-tryptophan are also commercially available for various applications.[10] The introduction of functional groups like azides or alkynes into the tryptophan side chain allows for subsequent modification via "click chemistry".[11][12][13]
Table 1: Photophysical Properties of Selected Tryptophan Derivatives
| Tryptophan Derivative | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Key Features & Applications |
| L-Tryptophan | ~280 | ~350 | ~70 | Intrinsic fluorescence, sensitive to local environment.[14] |
| 7-Azatryptophan | ~290 | ~396 | ~106 | Red-shifted emission, useful for studying protein folding and interactions.[4] |
| 5-Fluorotryptophan | ~285 | ~340 | ~55 | ¹⁹F NMR probe, subtle spectral shift from tryptophan.[6][9] |
| 4-Azaindole (Chromophore of 4-Azatryptophan) | --- | --- | ~130 | Strongly red-shifted fluorescence with a large Stokes shift.[1] |
| N-Dansyl-L-tryptophan | ~335 | ~526 | ~191 | Large Stokes shift, used as a FRET probe.[15] |
Note: Spectral properties can vary depending on the local environment (e.g., solvent, peptide conformation).
Methodologies for Labeling Peptides with Tryptophan Derivatives
There are three primary strategies for incorporating tryptophan derivatives into peptides:
-
Biosynthetic Incorporation: This method involves expressing the peptide or protein of interest in a host organism (e.g., E. coli) that is auxotrophic for tryptophan. By providing the tryptophan derivative in the growth medium, it is incorporated into the peptide sequence in place of native tryptophan.[9] This is particularly useful for producing larger peptides and proteins with uniformly labeled tryptophan residues.[6]
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for chemically synthesizing peptides. It allows for the site-specific incorporation of a tryptophan derivative at any desired position in the peptide chain.[4] The derivative, protected with an Fmoc or Boc group, is used as a building block during the stepwise synthesis on a solid resin.[2]
-
Post-Synthetic Modification: This approach involves chemically modifying a native tryptophan residue within a pre-synthesized peptide.[5][11] This is advantageous for labeling peptides that are difficult to synthesize with modified amino acids directly. Techniques such as click chemistry, electrochemical bioconjugation, and photochemical labeling fall under this category.[11][16][17]
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 5-Fluorotryptophan into a Recombinant Peptide in E. coli
This protocol is adapted from methods described for labeling proteins for NMR studies.[6][18]
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the target peptide.
-
Minimal media (e.g., M9 medium).
-
5-Fluoroindole.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Standard protein purification reagents and equipment.
Procedure:
-
Cell Growth: Grow E. coli cells in minimal media at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Addition of 5-Fluoroindole: Just prior to induction, add 5-fluoroindole to the culture to a final concentration of 25-50 µg/mL.
-
Induction: Induce peptide expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours to overnight to allow for peptide expression and incorporation of 5-fluorotryptophan.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Purification: Purify the 5-fluorotryptophan-labeled peptide using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography) optimized for the unlabeled peptide.[6]
-
Verification: Confirm the incorporation of 5-fluorotryptophan by mass spectrometry.
Protocol 2: Site-Specific Incorporation of Fmoc-7-Azatryptophan during Solid-Phase Peptide Synthesis (SPPS)
This protocol follows standard Fmoc-based SPPS procedures.
Materials:
-
Fmoc-protected amino acids, including Fmoc-L-7-azatryptophan.
-
Appropriate solid-phase resin (e.g., Rink amide resin for C-terminal amide peptides).
-
Coupling reagents (e.g., HBTU, HOBt).
-
Base (e.g., DIPEA).
-
Deprotection solution (e.g., 20% piperidine in DMF).
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Automated or manual peptide synthesizer.
-
HPLC for purification and analysis.
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (including Fmoc-L-7-azatryptophan at the desired position) with coupling reagents and a base.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify it by reverse-phase HPLC.
-
Analysis: Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Protocol 3: Post-Synthetic Labeling of a Tryptophan-Containing Peptide via Click Chemistry
This protocol outlines a general procedure for labeling a peptide containing an alkyne-modified tryptophan analog with an azide-functionalized fluorescent dye.
Materials:
-
Peptide containing an alkyne-functionalized tryptophan derivative.
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 545).
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand.
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
Procedure:
-
Peptide Dissolution: Dissolve the alkyne-containing peptide in the reaction buffer.
-
Reagent Preparation: Prepare stock solutions of the azide-dye, CuSO₄, sodium ascorbate, and the copper ligand.
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the peptide solution, the azide-dye, and the copper ligand.
-
Add CuSO₄ and immediately after, add sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species. The final concentrations should be optimized, but typical ranges are:
-
Peptide: 10-100 µM
-
Azide-dye: 1.2-2 equivalents
-
CuSO₄: 0.1-0.5 equivalents
-
Sodium ascorbate: 1-5 equivalents
-
Ligand: 0.5-2.5 equivalents
-
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and reagents using reverse-phase HPLC or size-exclusion chromatography.
-
Characterization: Confirm the successful labeling by mass spectrometry and measure the fluorescence spectrum of the purified peptide.
Visualizations
Caption: Overview of methodologies for fluorescently labeling peptides with tryptophan derivatives.
Caption: Workflow for post-synthetic labeling of a peptide via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
The fluorescence labeling of peptides with tryptophan derivatives is a versatile and powerful approach for a wide range of biological and biomedical research applications. By selecting the appropriate tryptophan analog and labeling strategy, researchers can generate tailored fluorescent probes to investigate peptide structure, function, and interactions with high sensitivity and specificity. The protocols and information provided in these application notes serve as a guide for the successful implementation of these techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan-specific modification and diversification of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. Fluorine-19 nuclear magnetic resonance study of 5-fluorotryptophan-labeled histidine-binding protein J of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-fluoro-tryptophan USP5 Zf-UBD Growth & Purification for 19F NMR Screening – openlabnotebooks.org [openlabnotebooks.org]
- 9. Biosynthetic Incorporation of Tryptophan Analogs in Proteins | Basicmedical Key [basicmedicalkey.com]
- 10. Analogs of Tryptophan [anaspec.com]
- 11. Clickable tryptophan modification for late-stage diversification of native peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. benchchem.com [benchchem.com]
- 14. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. Peptide Labeling [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Protein-Ligand Interactions Using Methyl N-acetyl-L-tryptophanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyl N-acetyl-L-tryptophanate as a valuable tool for characterizing protein-ligand interactions. This synthetic amino acid derivative, an esterified form of N-acetyl-L-tryptophan, serves as an excellent intrinsic fluorescence probe to explore binding events with target proteins. Its increased hydrophobicity compared to L-tryptophan can be advantageous in specific binding studies.[]
This document outlines the principles behind using tryptophan analogs in binding studies and provides detailed protocols for key biophysical techniques, including fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), and Isothermal Titration Calorimetry (ITC).
Introduction: The Role of Tryptophan Analogs in Probing Protein-Ligand Interactions
Tryptophan residues are frequently utilized as intrinsic fluorescent probes to monitor changes in a protein's local environment upon ligand binding.[2][3] The fluorescence emission of the indole side chain of tryptophan is highly sensitive to its surroundings; a change in polarity, for instance, can lead to a shift in the emission wavelength and a change in fluorescence intensity (quantum yield).[2][3]
This compound can be employed in several ways:
-
As a direct ligand: To study its own interaction with a target protein.
-
As a competitive ligand: To characterize the binding of other non-fluorescent ligands that compete for the same binding site.
-
As a fluorescent analog: In instances where a native tryptophan is not present in the protein's binding site, this molecule can sometimes be used as a soluble probe.
The primary technique detailed here is tryptophan fluorescence quenching , a method that measures the decrease in the intrinsic fluorescence of a protein's tryptophan residues upon the binding of a ligand.[2][4] This quenching can be caused by various mechanisms, including Förster resonance energy transfer (FRET), static quenching (formation of a non-fluorescent ground-state complex), or dynamic (collisional) quenching. By titrating a protein with a ligand and monitoring the change in fluorescence, one can determine the binding affinity (dissociation constant, Kd).[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | [] |
| Synonyms | Ac-L-Trp-OMe, N-Acetyl-L-tryptophan methyl ester | [] |
| Molecular Formula | C14H16N2O3 | [] |
| Molecular Weight | 260.29 g/mol | [] |
| Appearance | White to off-white powder | [] |
| Melting Point | 155-159 °C | |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. |
Experimental Protocols
Fluorescence Spectroscopy: Tryptophan Quenching Assay
This protocol describes how to determine the binding affinity of a ligand to a protein that contains tryptophan residues in or near the binding site, using this compound as the ligand.
Principle: The binding of this compound to the protein will cause a change in the fluorescence emission of the protein's tryptophan residues. This change is titrated to determine the dissociation constant (Kd).
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, Tris-HCl)
-
This compound stock solution (in the same buffer as the protein)
-
N-acetyl-L-tryptophanamide (NATA) for inner filter effect correction (optional but recommended)[2]
-
Buffer solution
Protocol:
-
Preparation:
-
Prepare a stock solution of your target protein at a known concentration (e.g., 1-10 µM). The final protein concentration in the cuvette should be approximately 5-10 times the expected Kd.
-
Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in the same buffer. The final ligand concentration should be at least 10-20 times the protein concentration to ensure saturation.
-
Ensure all solutions are clear and free of precipitates. Degassing the buffer can sometimes reduce noise.
-
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[2]
-
Set the emission wavelength scan range from 310 nm to 450 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Data Acquisition:
-
Pipette a known volume of the protein solution into the cuvette (e.g., 2 mL).
-
Record the initial fluorescence emission spectrum of the protein alone.
-
Add a small aliquot of the this compound stock solution to the cuvette. Mix gently and allow the solution to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum.
-
Repeat the previous two steps, incrementally adding the ligand until the fluorescence intensity no longer changes significantly, indicating saturation of the binding sites.
-
-
Inner Filter Effect Correction (if necessary):
-
The ligand itself might absorb light at the excitation or emission wavelengths, leading to an artificial quenching effect.[2]
-
To correct for this, perform a control titration by adding the ligand to a solution of NATA at the same concentration as the protein's tryptophan residues.[2] NATA is a tryptophan analog that does not typically bind to proteins.[2]
-
The observed fluorescence intensities from the protein titration can then be corrected using the data from the NATA titration.
-
Data Analysis:
-
Extract the fluorescence intensity at the emission maximum for each ligand concentration.
-
Correct for dilution by multiplying the observed fluorescence by a factor of (V₀ + Vi) / V₀, where V₀ is the initial volume and Vi is the total volume of ligand added.
-
If corrected for the inner filter effect, apply the correction factor.
-
Plot the change in fluorescence (ΔF = F₀ - F) against the ligand concentration.
-
Fit the data to a suitable binding model, such as the one-site binding model, to determine the dissociation constant (Kd). The following equation can be used:
ΔF = (ΔF_max * [L]) / (Kd + [L])
Where:
-
ΔF is the change in fluorescence at a given ligand concentration.
-
ΔF_max is the maximum change in fluorescence at saturation.
-
[L] is the concentration of the ligand.
-
Kd is the dissociation constant.
-
Illustrative Data Presentation:
| Protein Target | Ligand | Technique | Dissociation Constant (Kd) | Stoichiometry (n) |
| Hypothetical Protein A | This compound | Fluorescence Quenching | e.g., 15.2 ± 1.5 µM | e.g., 1.1 ± 0.1 |
| Hypothetical Protein B | This compound | Isothermal Titration Calorimetry | e.g., 25.8 ± 2.1 µM | e.g., 0.9 ± 0.1 |
Note: The data in Table 2 is for illustrative purposes only and does not represent experimentally determined values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about protein-ligand interactions. Chemical shift perturbation (CSP) is a common NMR method used to map binding interfaces.
Principle: Upon ligand binding, the chemical environment of amino acid residues at the binding site changes, leading to shifts in their corresponding peaks in the NMR spectrum.
Protocol:
-
Sample Preparation:
-
Prepare a solution of ¹⁵N-labeled protein (typically 0.1-1 mM) in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Prepare a concentrated stock solution of this compound in the same deuterated buffer.
-
-
NMR Data Acquisition:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add a small amount of the ligand to the protein sample.
-
Acquire another ¹H-¹⁵N HSQC spectrum.
-
Continue this titration until the chemical shifts of the affected residues stop changing.
-
-
Data Analysis:
-
Overlay the spectra and identify the residues whose peaks have shifted.
-
Calculate the weighted chemical shift difference for each residue.
-
Map the perturbed residues onto the 3D structure of the protein to identify the binding site.
-
By fitting the chemical shift changes as a function of ligand concentration, the Kd can be determined.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Principle: The binding of a ligand to a protein is associated with a change in enthalpy (ΔH). ITC measures this heat change upon titration of the ligand into the protein solution.
Protocol:
-
Sample Preparation:
-
Prepare the protein solution (e.g., 10-100 µM) and the this compound solution (e.g., 10-20 times the protein concentration) in the exact same buffer to minimize heats of dilution.
-
Degas both solutions thoroughly.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature.
-
Perform a series of small injections of the ligand into the protein solution. The instrument will measure the heat change after each injection.
-
-
Data Analysis:
-
The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.
-
This is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), binding constant (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Concluding Remarks
This compound is a versatile probe for studying protein-ligand interactions. Its intrinsic fluorescence makes it particularly well-suited for fluorescence quenching assays, a robust and widely accessible technique for determining binding affinities. When combined with other biophysical methods like NMR and ITC, a comprehensive understanding of the binding mechanism, thermodynamics, and structural details of the interaction can be achieved. These detailed protocols provide a solid foundation for researchers to design and execute experiments to elucidate the intricacies of molecular recognition.
References
- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of protein-lipid interactions using tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl N-acetyl-L-tryptophanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl N-acetyl-L-tryptophanate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a two-step process involving the N-acetylation of L-tryptophan followed by Fischer-Speier esterification of the resulting N-acetyl-L-tryptophan with methanol in the presence of an acid catalyst.
Q2: What are the key reaction steps involved in the synthesis?
A2: The synthesis involves two primary transformations:
-
N-acetylation: The amino group of L-tryptophan is acetylated, typically using acetic anhydride.
-
Esterification: The carboxylic acid group of N-acetyl-L-tryptophan is esterified with methanol using an acid catalyst to form the methyl ester.
Q3: Which acid catalysts are suitable for the esterification step?
A3: Strong acid catalysts are typically used to facilitate the Fischer-Speier esterification. Common choices include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and in situ generated hydrogen chloride (HCl) from reagents like thionyl chloride (SOCl₂) or acetyl chloride. Trimethylchlorosilane (TMSCl) in methanol is a milder and convenient alternative that can provide good to excellent yields.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the typical purification methods for this compound?
A5: After the reaction is complete, a standard workup procedure is followed, which typically includes:
-
Neutralizing the acid catalyst.
-
Extracting the product into an organic solvent.
-
Washing the organic layer to remove impurities.
-
Drying the organic layer and removing the solvent. The crude product can then be purified by recrystallization or flash column chromatography on silica gel.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Esterification Step) | 1. Insufficient acid catalyst: The catalyst is essential for protonating the carboxylic acid and making it more electrophilic.[3][4] 2. Presence of water: Water can shift the equilibrium of the Fischer esterification back towards the starting materials.[5] 3. Low reaction temperature: The reaction may not have enough energy to overcome the activation barrier.[5] 4. Short reaction time: The reaction may not have proceeded to completion. | 1. Ensure a catalytic amount of a strong acid is used. 2. Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider using a drying agent like molecular sieves.[5][6] 3. Heat the reaction mixture to a gentle reflux.[5] 4. Increase the reaction time and monitor the progress by TLC until the starting material is consumed.[5] |
| Low Yield in N-acetylation Step | 1. Incorrect stoichiometry: An insufficient amount of the acetylating agent will lead to incomplete reaction. 2. Suboptimal pH: The pH of the reaction mixture can affect the reactivity of the amino group. | 1. Use a slight excess of the acetylating agent (e.g., acetic anhydride). 2. For acetylation with acetic anhydride, the reaction is often carried out under basic conditions to deprotonate the amino group, making it more nucleophilic. Careful control of pH is necessary to avoid side reactions.[7] |
| Formation of Side Products | 1. Over-methylation: Using harsh methylating agents can lead to methylation at other sites. 2. Indole ring reactions: Under strongly acidic or oxidative conditions, the indole ring of tryptophan can undergo side reactions such as nitration or oxidation.[8] 3. Polymerization: Self-polymerization can be a side reaction, although protection of the amino group as the acetyl derivative minimizes this.[1] | 1. Use milder esterification methods, such as TMSCl in methanol. 2. Avoid harsh reaction conditions and ensure the reaction is carried out under an inert atmosphere if necessary. 3. Ensure the N-acetylation step is complete before proceeding to esterification. |
| Dark Brown or Black Reaction Mixture | 1. Decomposition of starting material or product: High temperatures or strong acids can sometimes cause degradation. 2. Side reactions involving the indole ring. | 1. Use milder reaction conditions, such as a lower reflux temperature or a less harsh acid catalyst. 2. Ensure the reaction is not overheated. |
| Difficulty in Isolating the Product | 1. Incomplete removal of unreacted N-acetyl-L-tryptophan: The starting material for the esterification is an acid and may be difficult to separate from the product. 2. Emulsion formation during extraction. | 1. During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid by converting it to its water-soluble salt.[5] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification of Tryptophan Derivatives
| Method | Acid Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Thionyl Chloride/Methanol | Thionyl Chloride | Methanol | 0 °C to reflux | Not Specified | >90% | [1] |
| Trimethylchlorosilane/Methanol | Trimethylchlorosilane | Methanol | Room Temperature | Not Specified | Good to Excellent | [1] |
| Hydrogen Chloride Gas/Methanol | Hydrogen Chloride Gas | Ethylene dichloride, Methanol | Room Temp to Reflux | 3.5 hours | High | [1] |
Note: Yields are for the synthesis of L-Tryptophan methyl ester hydrochloride and serve as a general guideline for the esterification of N-acetyl-L-tryptophan.
Experimental Protocols
Protocol 1: N-acetylation of L-tryptophan
This protocol describes a general procedure for the N-acetylation of L-tryptophan.
Reagents:
-
L-tryptophan
-
Acetic anhydride
-
Sodium hydroxide solution
Procedure:
-
Dissolve L-tryptophan in an aqueous sodium hydroxide solution in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while stirring vigorously.
-
Monitor the pH of the reaction and maintain it in the alkaline range (e.g., pH 11-13) by adding sodium hydroxide solution as needed.[7]
-
Allow the reaction to stir for a specified time (e.g., 1-2 hours) after the addition of acetic anhydride is complete.
-
After the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the N-acetyl-L-tryptophan.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Fischer Esterification of N-acetyl-L-tryptophan
This protocol is a representative example for the Fischer esterification of N-acetyl-L-tryptophan.
Reagents:
-
N-acetyl-L-tryptophan
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
Procedure using Sulfuric Acid:
-
Suspend N-acetyl-L-tryptophan in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Procedure using Thionyl Chloride:
-
Suspend N-acetyl-L-tryptophan in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool the mixture to 0 °C.
-
Slowly add thionyl chloride dropwise to the suspension under vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Upon completion, evaporate the mixture to dryness to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
- 8. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
"preventing degradation of Methyl N-acetyl-L-tryptophanate in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl N-acetyl-L-tryptophanate in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (Ac-Trp-OMe) is an acetylated and esterified derivative of the essential amino acid L-tryptophan. Its increased hydrophobicity makes it useful in peptide engineering and the design of peptide mimetics.[] Maintaining its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to the formation of impurities with altered biological activity.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Based on studies of closely related tryptophan derivatives like N-acetyl-tryptophan (NAT), the primary factors that can cause degradation of this compound are:
-
Oxidation: The indole ring of the tryptophan moiety is highly susceptible to oxidation.[2][3][4]
-
pH: Both acidic and basic conditions can promote degradation, including hydrolysis of the methyl ester and the amide linkage.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[3][5]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[5]
Q3: What are the likely degradation products of this compound?
A known oxidation product of this compound is N-formyl-N-acetylkynurenine methyl ester.[2] Based on the degradation pathways of N-acetyl-tryptophan, other potential degradation products could include hydroxylated derivatives and kynurenine-type compounds.[3] Hydrolysis of the methyl ester would yield N-acetyl-L-tryptophan.
Q4: How can I detect the degradation of my this compound solution?
Degradation can be monitored using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[3] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration (yellowing) of the solution | Oxidation of the indole ring. | Prepare solutions fresh. Store solutions protected from light and in an inert atmosphere (e.g., by purging with nitrogen or argon). Consider adding antioxidants if compatible with the experimental system. |
| Precipitation in the solution | Formation of insoluble degradation products or changes in solubility due to pH shifts. | Ensure the pH of the solution is within a stable range for the compound. Filter the solution through a 0.22 µm filter before use. |
| Inconsistent experimental results | Degradation of the compound leading to variable concentrations of the active molecule. | Prepare fresh solutions for each experiment. Store stock solutions under optimal conditions (see below) and for a limited time. Perform a stability study under your experimental conditions. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of this compound. | Identify the degradation products if possible (e.g., by mass spectrometry). Refer to the degradation pathways to understand the cause and implement preventative measures. |
Key Factors Influencing Stability and Recommended Handling
| Factor | Effect on Stability | Recommendation |
| pH | Susceptible to acid and base-catalyzed hydrolysis. | Maintain the pH of the solution in the neutral range (pH 6-8). Avoid strongly acidic or alkaline conditions. |
| Temperature | Higher temperatures accelerate degradation.[5] | Store stock solutions at low temperatures (-20°C or -80°C).[6] For working solutions, prepare them fresh and use them promptly. Avoid repeated freeze-thaw cycles. |
| Light | UV and visible light can cause photodegradation.[5] | Store solutions in amber vials or wrap containers with aluminum foil to protect from light. Minimize exposure to ambient light during experiments. |
| Oxygen | The indole ring is prone to oxidation.[4] | Use deoxygenated solvents to prepare solutions. Purge the headspace of the storage container with an inert gas like nitrogen or argon. Consider the use of antioxidants if they do not interfere with downstream applications. |
| Solvent | The choice of solvent can impact stability. | Use high-purity solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). Avoid solvents containing reactive impurities. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
High-purity water, acetonitrile, and methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a C18 column and UV detector
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C).
-
At each time point, withdraw a sample, cool it to room temperature, and dilute it with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
4. HPLC Analysis:
-
Analyze all samples by RP-HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) and UV detection at a wavelength where the compound has maximum absorbance (e.g., 280 nm).
-
Quantify the amount of remaining this compound and the formation of any degradation products.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 2. researchgate.net [researchgate.net]
- 3. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Aggregation in Peptide Synthesis with Ac-Trp-OMe
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides incorporating N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe). The following resources offer troubleshooting strategies and detailed protocols to help overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is Ac-Trp-OMe and why might it contribute to aggregation?
A1: Ac-Trp-OMe is N-acetyl-L-tryptophan methyl ester. Tryptophan, with its large, hydrophobic indole side chain, is known to promote self-association of peptide chains through hydrophobic interactions and π-π stacking.[1] This can lead to the formation of aggregates, particularly in sequences with a high content of hydrophobic amino acids. The presence of a methyl ester at the C-terminus can further increase the hydrophobicity of the peptide, potentially exacerbating aggregation issues.
Q2: What are the common signs of peptide aggregation during synthesis?
A2: Several indicators may suggest on-resin aggregation:
-
Poor Resin Swelling: The peptide-resin may shrink or fail to swell properly in the synthesis solvents.[1][2]
-
Slow or Incomplete Reactions: Both Fmoc-deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[1][2] This can be indicated by a positive Kaiser test after a coupling step.[3][4]
-
Physical Clumping: The resin beads may become sticky and clump together.[5]
-
Low Yield: A significant decrease in the expected yield of the final peptide product is a strong indicator of aggregation-related problems.[3][5]
-
Presence of Deletion Sequences: Mass spectrometry analysis of the crude product may show a significant presence of peptides missing one or more amino acids (n-1, n-2, etc.).[3]
Q3: Can the position of Ac-Trp-OMe in the peptide sequence influence aggregation?
A3: Yes, the position can be critical. Placing aromatic and hydrophobic residues, like tryptophan, near the C-terminus can enhance the tendency for aggregation.[1] Therefore, peptides with Ac-Trp-OMe at or near the C-terminus may be more susceptible to aggregation.
Q4: What are the initial steps I should take if I suspect aggregation?
A4: If you suspect aggregation, a logical first step is to analyze the crude peptide by mass spectrometry to confirm the presence of the target peptide and identify any deletion sequences.[4][6] This will help determine the severity of the problem and at which stages of the synthesis the inefficiency is occurring.
Troubleshooting Guides
Issue 1: Incomplete Coupling to or after the Ac-Trp-OMe residue.
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product as identified by mass spectrometry.
-
Low overall yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Methodologies:
-
Change Coupling Reagents: If standard coupling reagents like DIC/HOBt are failing, switch to more potent phosphonium or aminium-based reagents such as PyBOP®, HBTU, HATU, or HCTU.[3][7] These can often overcome the steric hindrance associated with aggregated peptide chains.
-
Optimize Reaction Conditions:
-
Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion.[3]
-
Increase Temperature: Performing the coupling at elevated temperatures (e.g., 50-75°C), either through conventional heating or with a microwave peptide synthesizer, can disrupt secondary structures and improve reaction kinetics.[2][3]
-
-
Modify the Solvent System:
-
Solvent Choice: N-methylpyrrolidone (NMP) is often more effective than dimethylformamide (DMF) at solvating growing peptide chains and preventing aggregation, especially for hydrophobic sequences.[2][6][8] A mixture of solvents can also be beneficial.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl (0.4 M) or KSCN to the coupling or washing solutions can disrupt hydrogen bonding and break up aggregates.[2][3]
-
Issue 2: Poor solubility of the crude peptide after cleavage.
Symptoms:
-
Difficulty dissolving the lyophilized peptide in standard solvents (e.g., water, acetonitrile).
-
Formation of a cloudy solution or visible precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peptide solubility.
Detailed Methodologies:
-
Solubilization Techniques:
-
Organic Co-solvents: For highly hydrophobic peptides, which are common for Trp-rich sequences, first dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF.[1] Once fully dissolved, slowly add the desired aqueous buffer dropwise while continuously vortexing.[1]
-
Denaturing Agents: For applications where the peptide's tertiary structure is not critical (e.g., mass spectrometry), strong denaturants like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be used to disrupt aggregates.[1]
-
-
Preventative Strategies for Resynthesis:
-
Incorporate Structure-Disrupting Moieties: Proactively insert pseudoproline dipeptides at strategic locations within the sequence (approximately every 6th residue).[2] These introduce a "kink" in the peptide backbone that disrupts the interchain hydrogen bonding responsible for aggregation.[1]
-
Choose an Appropriate Resin: For difficult sequences, consider using a resin with better swelling properties, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel).[3] A lower substitution level on the resin can also reduce the proximity of peptide chains and minimize aggregation.[2][3]
-
Quantitative Data Summary
The effectiveness of different anti-aggregation strategies can be sequence-dependent. The following table summarizes various approaches and their general impact.
| Strategy | Parameter | Recommended Modification | Expected Outcome | Citations |
| Solvent System | Primary Solvent | Switch from DMF to NMP or a mixture of DCM/DMF/NMP (1:1:1). | Improved solvation of the growing peptide chain, reduced aggregation. | [2][8] |
| Additives | Add chaotropic salts (e.g., 0.4 M LiCl) to coupling/washing steps. | Disruption of inter-chain hydrogen bonds. | [2][3] | |
| Coupling Conditions | Reagents | Use high-efficiency coupling reagents (e.g., HATU, HCTU). | Overcomes steric hindrance from aggregated chains, improves coupling efficiency. | [3] |
| Temperature | Increase coupling temperature to 50-75°C (microwave or conventional). | Disrupts secondary structures, improves reaction kinetics. | [2][3] | |
| Backbone Modification | Sequence Design | Incorporate pseudoproline dipeptides every 6-7 residues. | Introduces a "kink" to prevent β-sheet formation. | [1][2] |
| Use Dmb/Hmb protected amino acids. | Prevents hydrogen bonding at the peptide backbone. | [2] | ||
| Solid Support | Resin Type | Use PEG-based resins (e.g., TentaGel, NovaPEG). | Better swelling properties and solvation of the peptide. | [3][7] |
| Resin Loading | Use a resin with a lower substitution level. | Reduces the proximity of peptide chains, minimizing inter-chain interactions. | [2][3] |
Key Experimental Protocols
Protocol 1: Microwave-Assisted Coupling for Aggregated Sequences
This protocol describes a general procedure for performing a coupling reaction under microwave irradiation to overcome aggregation.
Materials:
-
Peptide-resin
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HCTU, HATU) (3-5 equivalents)
-
Activation base (e.g., DIPEA, 2,4,6-Collidine) (6-10 equivalents)
-
Microwave peptide synthesizer
-
DMF or NMP
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Perform the Fmoc deprotection step, which can also be enhanced by microwave heating (e.g., 75°C for 3-5 minutes). Wash the resin thoroughly with DMF.[3]
-
In a separate vessel, dissolve the Fmoc-protected amino acid, coupling reagent, and activation base in DMF or NMP.
-
Add the activated amino acid solution to the peptide-resin.
-
Apply microwave energy to reach the target temperature (e.g., 75-90°C) and hold for a specified time (e.g., 5-10 minutes).
-
Drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the steps for incorporating a commercially available Fmoc-Xaa-Yaa(ψMe,MePro)-OH dipeptide to disrupt aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψMe,MePro)-OH dipeptide (1.5-3 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (1.5-3 equivalents)
-
Activation base (e.g., DIPEA) (3-6 equivalents)
-
DMF
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the pseudoproline dipeptide, coupling reagent, and activation base in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1] Using phosphonium- or aminium-activated pseudoproline dipeptides, couplings are generally complete within 1 hour.[7]
-
Wash the resin thoroughly with DMF.
-
Monitor the completion of the reaction using a TNBS test, as the Kaiser test can be unreliable for secondary amines.[1]
-
Proceed with the deprotection of the Fmoc group and the coupling of the next amino acid. The native Ser or Thr residue will be regenerated during the final TFA cleavage.[7]
References
Technical Support Center: Optimizing the Solubility of Methyl N-acetyl-L-tryptophanate in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Methyl N-acetyl-L-tryptophanate in aqueous buffers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is an acetylated and esterified derivative of the essential amino acid L-tryptophan.[] These modifications increase its hydrophobicity compared to the parent L-tryptophan molecule, which can lead to challenges in achieving desired concentrations in aqueous buffers commonly used in biological and pharmaceutical research.[] Poor solubility can result in precipitation, leading to inaccurate experimental results and difficulties in formulation.
Q2: What are the key factors influencing the solubility of this compound?
The solubility of this compound, much like related tryptophan derivatives, is primarily influenced by:
-
pH: The solubility of tryptophan and its derivatives is often pH-dependent.
-
Temperature: Generally, solubility of organic compounds increases with temperature.
-
Co-solvents: The use of organic co-solvents can significantly enhance the solubility of hydrophobic molecules.
-
Buffer Composition: Interactions with salts and other components in the buffer can sometimes affect solubility.[2][3]
Q3: What is a recommended starting approach to dissolve this compound in an aqueous buffer?
A common starting point is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution can then be serially diluted into the desired aqueous buffer to the final working concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤ 0.5% v/v for DMSO in cell culture).[4]
Q4: Can I heat the solution to improve solubility?
Gentle heating can be an effective method to increase the solubility of tryptophan derivatives. However, it is important to consider the thermal stability of this compound and other components in your buffer to avoid degradation.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | "Solvent Shock": The rapid change in solvent polarity when adding a concentrated organic stock solution to the aqueous buffer can cause the compound to crash out of solution. | Employ a serial dilution method. First, create an intermediate dilution of the organic stock in a small volume of the pre-warmed buffer. Then, add this intermediate dilution to the final volume of the buffer. Add the solution dropwise while gently vortexing or swirling.[5] |
| Exceeding Solubility Limit: The target concentration in the final buffer may be above the compound's intrinsic aqueous solubility. | Empirically determine the maximum soluble concentration by preparing a dilution series and observing for precipitation. Consider using a formulation with co-solvents if a higher concentration is necessary. | |
| Cloudiness or precipitation after storage | Temperature Fluctuation: The solubility of the compound may be lower at colder storage temperatures (e.g., 4°C). | Store the solution at a consistent temperature where solubility is maintained. If refrigeration is necessary, allow the solution to fully equilibrate to room temperature or 37°C before use and visually inspect for any precipitate. |
| Compound Instability: The compound may be degrading over time in the aqueous environment, leading to less soluble byproducts. | Prepare fresh solutions for each experiment whenever possible. If storage is required, consider storing aliquots at -20°C or -80°C to minimize degradation. | |
| Inconsistent experimental results | Incomplete Dissolution: The compound may not be fully dissolved, leading to an inaccurate final concentration. | After preparing the solution, visually inspect it for any undissolved particles. Gentle sonication can aid in dissolving the compound.[6] |
| Interaction with Buffer Components: Certain salts or other additives in the buffer could potentially interact with the compound, reducing its solubility. | If precipitation is observed in a specific buffer (e.g., phosphate-buffered saline), try an alternative buffer system (e.g., a citrate or acetate buffer) to see if the issue persists.[2] |
Quantitative Data Summary
| Solvent/Buffer System | Expected Solubility | Notes |
| Water | Low | Due to its hydrophobic nature. |
| Ethanol | High | Generally more soluble in organic solvents.[7] |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for creating stock solutions of hydrophobic compounds.[6] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Low to Moderate | Solubility is expected to be limited. The use of a co-solvent is likely necessary for higher concentrations. |
| Aqueous Buffers with Co-solvents (e.g., DMSO, PEG300, Tween-80) | Moderate to High | Formulations with co-solvents can significantly increase the achievable concentration in aqueous solutions.[6][8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[6]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using Serial Dilution
-
Pre-warm Buffer: Warm the desired aqueous buffer (e.g., PBS or cell culture medium) to 37°C.[5]
-
Intermediate Dilution: Prepare an intermediate dilution of the DMSO stock solution in the pre-warmed buffer. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, add 1 µL of the stock to 99 µL of buffer. Mix gently by pipetting.
-
Final Dilution: Add the intermediate dilution to the final volume of pre-warmed buffer to achieve the desired working concentration. For example, to prepare a 1 µM final solution, add 10 µL of the 100 µM intermediate solution to 990 µL of buffer.
-
Mixing and Inspection: Gently mix the final solution. Visually inspect for any signs of precipitation before use.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: A logical diagram for troubleshooting precipitation issues.
References
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
"common side reactions in the synthesis of tryptophan derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tryptophan derivatives. Our goal is to help you navigate common side reactions and optimize your experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low Yields and Tar Formation in Fischer Indole Synthesis
Question: My Fischer indole synthesis is resulting in a low yield of the desired tryptophan derivative and a significant amount of dark, insoluble tar. How can I improve this?
Answer: Low yields and tar formation are common challenges in the Fischer indole synthesis, often stemming from the harsh acidic and high-temperature conditions.[1][2] Here are several strategies to mitigate these issues:
-
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can promote decomposition and polymerization, while one that is too weak will result in an incomplete reaction.[1] It is recommended to screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[2] For less reactive substrates, polyphosphoric acid (PPA) can be effective.[2] Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide good regiocontrol and can be diluted with sulfolane or dichloromethane to reduce degradation with sensitive substrates.[3]
-
Control the Reaction Temperature: High temperatures accelerate the formation of tar.[1] It is advisable to start with milder conditions and incrementally increase the temperature to find the optimal balance between reaction rate and side product formation.[1] Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially improving yields.[4]
-
Purity of Starting Materials: Ensure that the arylhydrazine and carbonyl compounds are pure, as impurities can catalyze side reactions.[2]
-
One-Pot Procedure: Some arylhydrazones are unstable and can decompose before cyclization. In such cases, generating the hydrazone in situ and proceeding directly to the cyclization without isolation can improve the overall yield.[2]
Issue 2: Alkylation of the Tryptophan Indole Ring During Deprotection
Question: I am observing a side product with an additional mass of +56 Da in my peptide synthesis after the final TFA cleavage. I suspect alkylation of a tryptophan residue. How can I prevent this?
Answer: The side product you are observing is likely the result of tert-butylation of the tryptophan indole ring. The tert-butyl cation is a reactive intermediate generated during the acid-catalyzed cleavage of Boc protecting groups and other tert-butyl-based protecting groups.[1] The electron-rich indole ring of tryptophan is highly susceptible to alkylation by these electrophiles.[1][5] Here’s how to address this issue:
-
Use of Scavengers: The most effective way to prevent tryptophan alkylation is to add scavengers to the cleavage cocktail. Scavengers are nucleophilic compounds that trap the reactive carbocations before they can modify the peptide.[1][5]
-
Trialkylsilanes: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers.[1] A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Thioethers: Thioanisole is another effective scavenger.[5]
-
Dithiols: 1,2-Ethanedithiol (EDT) can also be used and is particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[1]
-
-
Indole Nitrogen Protection: Protecting the indole nitrogen of tryptophan with a Boc group (Fmoc-Trp(Boc)-OH) can significantly reduce alkylation and other side reactions during peptide synthesis and cleavage.[6][7] This is especially recommended for syntheses involving arginine, as the Pmc or Pbf protecting groups on arginine can also lead to tryptophan modification.[6]
-
Alkylation by the Linker: In some cases, the linker of the solid support resin (e.g., Wang resin) can be the source of alkylation on the indole nucleus.[8][9] This side reaction has been observed regardless of the scavenger used and the position of the tryptophan in the peptide sequence, except when it is the C-terminal residue.[9] If this is suspected, switching to a different resin may be necessary.
Issue 3: Oxidation of the Tryptophan Side Chain
Question: My purified tryptophan-containing peptide shows signs of degradation over time, with new peaks appearing in the HPLC analysis. How can I prevent this oxidation?
Answer: The indole ring of tryptophan is prone to oxidation, which can occur during synthesis, purification, and storage.[10] The primary oxidation products are N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxytryptophan derivatives.[10] The following measures can be taken to minimize oxidation:
-
Use Deoxygenated Solvents: Dissolved oxygen is a major contributor to tryptophan oxidation. Use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.
-
Control pH: Maintain the pH of solutions between 4 and 6, as higher pH values can accelerate oxidation.
-
Protect from Light: Exposure to light can promote the formation of reactive oxygen species. Protect your samples from light by using amber vials or covering them with aluminum foil.
-
Add Antioxidants: Consider adding antioxidants to your solutions to scavenge free radicals.
-
Indole Nitrogen Protection: Using a protecting group on the indole nitrogen, such as Boc or formyl, can help prevent oxidation during synthesis.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Bischler-Möhlau indole synthesis?
A1: The Bischler-Möhlau synthesis is known for its harsh reaction conditions, which can lead to poor yields and a mixture of regioisomers, especially with unsymmetrical ketones.[2][4][12] The primary challenges are controlling the regioselectivity of the cyclization and minimizing decomposition and polymerization of the starting materials and intermediates.[2][13][14]
Q2: How can I improve the regioselectivity of the Fischer indole synthesis when using an unsymmetrical ketone?
A2: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[3] The regioselectivity can be influenced by:
-
Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate.
-
Catalyst Choice: The acidity of the medium is a major factor controlling regioselectivity.[3] Experimenting with different acid catalysts can help favor the formation of one regioisomer over the other.[15] Eaton's reagent has been reported to provide unprecedented regiocontrol in some cases.[3]
Q3: Can protecting groups from other amino acids interfere with tryptophan during peptide synthesis?
A3: Yes. During TFA deprotection, sulfonyl-based protecting groups from arginine residues (e.g., Pmc, Pbf, Mtr) can be transferred to the indole ring of tryptophan.[6] The extent of this side reaction is dependent on the spatial distance between the arginine and tryptophan residues.[6] Using Fmoc-Trp(Boc)-OH is the most effective way to prevent this side reaction.[6]
Q4: What is the best way to quantify tryptophan oxidation products?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV and/or mass spectrometry (MS) detection is the most common method for quantifying tryptophan and its oxidation products like NFK and Kyn.[16][17][18][19][20][21] Specific wavelengths can be used for detection; for instance, NFK and Kyn can be monitored at 320 nm and 360 nm, respectively.[17]
Q5: How can I avoid racemization of tryptophan derivatives during synthesis?
A5: Racemization at the α-carbon is a potential side reaction, especially under harsh basic or acidic conditions or during peptide coupling steps.[22][23] To minimize racemization:
-
Use the minimum amount of base necessary for reactions.
-
When activating the carboxylic acid for peptide coupling, use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress the formation of the planar oxazolone intermediate that leads to racemization.[22][24]
-
Perform coupling reactions at lower temperatures (e.g., 0 °C).[22]
Quantitative Data on Side Reactions
The following tables summarize quantitative data on common side reactions in the synthesis of tryptophan derivatives.
Table 1: Effect of Indole Protection on Tryptophan Alkylation During Peptide Cleavage
| Tryptophan Derivative Used | Scavenger Cocktail | % Alkylated Side Product | Reference |
| Fmoc-Trp-OH | TFA/H₂O/TIS (95:2.5:2.5) | Significant | [1][5] |
| Fmoc-Trp(Boc)-OH | TFA/H₂O/TIS (95:2.5:2.5) | Minimized | [6][7] |
Note: Specific percentages can vary depending on the peptide sequence and other protecting groups present.
Table 2: Common Oxidation Products of Tryptophan and their Mass Shifts
| Oxidation Product | Mass Shift (Da) | Common Analytical Method | Reference |
| Hydroxytryptophan | +16 | HPLC-MS | [25] |
| N-formylkynurenine (NFK) | +32 | HPLC-MS/MS | [18][25] |
| Kynurenine (Kyn) | +4 | HPLC-MS/MS | [25] |
| Dioxindolylalanine (DiOia) | +32 | HPLC | [10][26] |
| Oxindolylalanine (Oia) | +16 | HPLC | [10][26] |
Experimental Protocols
Protocol 1: Boc Protection of Tryptophan Indole Nitrogen
This protocol describes the synthesis of Nα-Boc-L-tryptophan.
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Aqueous HCl
Procedure:
-
Dissolve L-tryptophan (1 equivalent) in a 1:1 mixture of water and dioxane.
-
Add di-tert-butyl dicarbonate (1 equivalent) and 1 M NaOH (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Adjust the pH to 2.4 by adding aqueous HCl.
-
Extract the mixture with ethyl acetate (2 x 150 mL).
-
Evaporate the combined organic phases to dryness to yield Nα-Boc-L-tryptophan as a white solid (typical yield: ~69%).[27]
Protocol 2: Fischer Indole Synthesis of a Tryptamine Derivative
This protocol is adapted for the synthesis of substituted tryptamines.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
4-(N,N-dialkylamino)butanal dialkyl acetal
-
4% aqueous Sulfuric acid or Glacial Acetic Acid
-
30% Ammonium hydroxide solution
-
Isopropyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, reflux a mixture of the substituted phenylhydrazine hydrochloride (1.0 eq) and 4-(N,N-dimethylamino)butanal dimethyl acetal (1.2 eq) in 4% aqueous sulfuric acid for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the solution with 30% aqueous ammonium hydroxide.
-
Extract the aqueous layer with isopropyl acetate or dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure tryptamine.[28]
Visual Guides
Diagram 1: General Troubleshooting Workflow for Low Yield in Indole Synthesis
Caption: Troubleshooting workflow for low yields in indole synthesis.
Diagram 2: Side Reactions of Tryptophan During Peptide Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchwithnj.com [researchwithnj.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. researchgate.net [researchgate.net]
- 9. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. | Semantic Scholar [semanticscholar.org]
- 11. peptide.com [peptide.com]
- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biorxiv.org [biorxiv.org]
- 18. N-Formylkynurenine as a Marker of High Light Stress in Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 24. bachem.com [bachem.com]
- 25. data.epo.org [data.epo.org]
- 26. lib3.dss.go.th [lib3.dss.go.th]
- 27. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Methyl N-acetyl-L-tryptophanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl N-acetyl-L-tryptophanate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield After Crystallization
| Potential Cause | Recommended Solution |
| Incomplete Crystallization | Ensure the solution is sufficiently supersaturated. If cooling crystallization is used, cool the solution to a lower temperature (e.g., 0-4°C) and allow sufficient time for crystal formation. Gentle scratching of the inner wall of the flask with a glass rod can induce nucleation. |
| Product is Too Soluble in the Chosen Solvent | Select a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Consider anti-solvent crystallization by adding a solvent in which the product is insoluble to a solution of the product. Water-containing acetic acid can be a solvent for recrystallizing tryptophan derivatives.[1] |
| Loss During Filtration or Washing | Use a pre-chilled washing solvent to minimize dissolution of the crystals. Wash with a minimal amount of solvent. Ensure the filter paper pore size is appropriate to retain the crystals. |
| Adherence of Product to Glassware | After filtration, rinse the crystallization vessel with a small amount of the chilled mother liquor or wash solvent to recover any remaining crystals. |
Problem 2: Product Fails to Solidify or Oils Out
| Potential Cause | Recommended Solution |
| Presence of Impurities | Impurities can depress the melting point and inhibit crystal lattice formation. Attempt to purify a small portion of the oil by flash column chromatography and use the purified material as seed crystals for the bulk of the material. |
| Inappropriate Solvent System | The solvent may be too good of a solvent for the compound, even at low temperatures. Try a different solvent or a solvent/anti-solvent system. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an amorphous oil instead of a crystalline solid. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Problem 3: Poor Separation or Tailing Peaks in Flash Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Polarity | If the product elutes too quickly (low Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of the more polar solvent). If the product elutes too slowly or is retained on the column (high Rf), increase the mobile phase polarity. |
| Sample Overload | Too much crude material was loaded onto the column, exceeding its binding capacity. Use a larger column or reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the silica gel weight. |
| Compound Degradation on Silica Gel | The indole ring of tryptophan derivatives can be sensitive to acidic silica gel.[2] Consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina. |
| Incomplete Dissolution of Sample Before Loading | Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a stronger solvent before loading. If using a stronger solvent, ensure it does not negatively impact the separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities can originate from the starting materials or be generated during the synthesis and workup. Common impurities for tryptophan derivatives include:
-
Unreacted Starting Materials: N-acetyl-L-tryptophan and any unreacted esterification reagents.
-
Side-Reaction Products: Di-acetylated products or products from reactions with aldehydes (e.g., 1,1'-Ethylidenebis(L-tryptophan) if acetaldehyde is present).[3]
-
Degradation Products: Oxidation of the indole ring can lead to various degradants, such as kynurenine derivatives.[4][5] Tryptophan derivatives can be sensitive to acidic conditions and oxidative stress.[2][4]
Q2: What is a good starting point for a recrystallization solvent system?
A2: Based on the properties of related compounds, a good starting point for recrystallization would be a solvent system where this compound is soluble when hot and insoluble when cold. Consider solvent mixtures like ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water. For N-Boc-l-tryptophan methyl ester, recrystallization from a mixture of these solvents has been reported to yield a solid.[6]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (tryptophan derivatives are UV active at 254 nm and 280 nm). Fractions containing the pure product (a single spot with the correct Rf value) can then be combined.
Q4: My purified product is a white to light yellow powder. Is the yellow color an impurity?
A4: While a pure compound is often white, a slight yellow tinge in tryptophan derivatives is common and may not necessarily indicate significant impurity. It can sometimes be due to minor oxidation of the indole ring. Purity should be confirmed by analytical methods like HPLC, NMR, or melting point determination.
Q5: What HPLC conditions are suitable for analyzing the purity of this compound?
A5: A reversed-phase HPLC method is typically used for N-acetyl-tryptophan and its derivatives.[4]
-
Column: A C18 column is a standard choice.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.3) and an organic solvent like acetonitrile is common.[7]
-
Detection: UV detection at 220 nm or 280 nm is suitable due to the indole chromophore.[7][8]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Loading: Carefully apply the dissolved sample to the top of the silica bed.
-
Elution: Begin elution with the mobile phase. A common starting eluent for a related compound, N-Boc-7-boro-L-tryptophan methyl ester, is a mixture of 5% acetone, 15% dichloromethane, and 80% hexanes.[6] The polarity can be gradually increased by increasing the percentage of acetone or another polar solvent.
-
Fraction Collection: Collect fractions in test tubes and analyze each by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A decision workflow for the purification of crude this compound.
Caption: Troubleshooting logic for flash column chromatography issues.
References
- 1. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Viability in Methyl N-acetyl-L-tryptophanate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in experiments involving Methyl N-acetyl-L-tryptophanate. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it differ from N-acetyl-L-tryptophan?
This compound is the methyl ester derivative of N-acetyl-L-tryptophan. The addition of a methyl group to the carboxyl end of N-acetyl-L-tryptophan increases its hydrophobicity. While N-acetyl-L-tryptophan is often used as a supplement in cell culture media to provide a stable source of tryptophan and has been shown to have protective effects against cell death[1][2][3], the increased hydrophobicity of the methylated form could alter its interaction with cellular membranes and intracellular components, potentially leading to different biological effects.
Q2: We are observing significant cell death in our assays, even at what we believe are low concentrations of this compound. What are the potential causes?
Poor cell viability in experiments with this compound can arise from several factors:
-
Compound Cytotoxicity: While the parent compound, N-acetyl-L-tryptophan, is generally considered non-toxic to cells, the methylated version may have inherent cytotoxic properties at certain concentrations that have not been widely documented. Some tryptophan derivatives and modified tryptophan methyl esters have been shown to induce apoptosis.[1][2]
-
Solvent Toxicity: The solvent used to dissolve the compound, commonly DMSO, can be toxic to cells, especially at final concentrations above 0.1%.
-
Compound Solubility and Precipitation: this compound's increased hydrophobicity may lead to poor solubility in aqueous cell culture media.[] If the compound precipitates out of solution, these solid particles can be directly harmful to cells or can lead to inaccurate concentrations in your experiment. N-Acetyl-DL-tryptophan is only slightly soluble in water.[5]
-
Suboptimal Cell Culture Conditions: Pre-existing stress on your cells due to factors like incorrect cell density, media formulation issues, serum variability, or low-level contamination can make them more susceptible to any potential negative effects of the compound.
-
Assay-Specific Artifacts: The compound may interfere with the reagents of your chosen cell viability assay (e.g., MTT, XTT), leading to inaccurate readings that suggest lower viability.
Troubleshooting Guides
Issue 1: High Cell Death Observed Across Multiple Concentrations
If you are observing significant cell death even at the lowest concentrations of this compound, follow these steps to diagnose the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high cell death.
Issue 2: Inconsistent Results Between Replicate Experiments
Inconsistent data can often be traced back to compound handling and preparation.
| Potential Cause | Troubleshooting Step | Recommendation |
| Incomplete Solubilization | Visually inspect stock and working solutions for any particulate matter. | Use sonication or gentle warming to aid dissolution of your stock solution. Prepare fresh working solutions for each experiment. |
| Compound Degradation | Prepare fresh stock solutions of this compound. | Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles. |
| Pipetting Errors | Review your dilution scheme. Use calibrated pipettes. | Perform serial dilutions carefully and ensure thorough mixing at each step. |
| Cell Plating Inconsistency | Ensure even cell distribution when plating. | After trypsinization, ensure you have a single-cell suspension. Gently rock the plate after seeding to distribute cells evenly. |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial reductase enzymes.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Protocol 2: Improving Compound Solubility
-
Solvent Choice: While DMSO is common, consider ethanol for initial stock preparation, as N-Acetyl-DL-tryptophan has higher solubility in ethanol than in water.[5] Always ensure the final solvent concentration in the cell culture medium is non-toxic (ideally ≤0.1%).
-
Stock Solution Preparation:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube.
-
Add the chosen solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-100 mM).
-
Use a vortex or sonicator to ensure complete dissolution. Gentle warming (to 37°C) may also help.
-
-
Working Solution Preparation: Prepare fresh working solutions by diluting the stock solution in complete cell culture medium immediately before adding to the cells.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the compound can help maintain solubility.
-
Visual Confirmation: Before adding to your cells, visually inspect the final working solution for any signs of precipitation.
Protocol 3: Assessing Compound Interference with Viability Assays
This protocol helps determine if this compound is directly interfering with your assay chemistry.
-
Prepare a "No-Cell" Plate: In a 96-well plate, prepare the same serial dilutions of your compound in cell culture medium as you would for your experiment. Do not add any cells.
-
Add Assay Reagents: Add the viability assay reagent (e.g., MTT, XTT, AlamarBlue) to these wells.
-
Incubation: Incubate for the same period as your standard protocol.
-
Read Absorbance/Fluorescence: Measure the signal from the wells.
-
Analysis: If you observe a significant signal that changes with the concentration of your compound, it indicates direct interference. This could be due to the compound reducing the tetrazolium salt itself or quenching the fluorescent signal. In this case, you should switch to a different viability assay that relies on a different principle, such as trypan blue exclusion (cell counting) or ATP measurement (e.g., CellTiter-Glo).
Signaling Pathways and Potential Mechanisms
While specific pathways for this compound are not well-defined, the parent compound and other tryptophan metabolites are known to influence several key cellular signaling pathways. Poor cell viability could be a result of the compound's influence on these or other pathways.
Caption: Potential signaling pathways affected by tryptophan derivatives.
-
Apoptosis Induction: Some tryptophan derivatives can induce apoptosis.[2] This can be investigated by assays that measure caspase activation (e.g., Caspase-Glo assays), DNA fragmentation (e.g., TUNEL assay), or changes in the mitochondrial membrane potential. N-acetyl-L-tryptophan has been shown to inhibit the release of cytochrome c from mitochondria, a key step in apoptosis.[6][3] It is possible the methylated form has an opposing effect.
-
Oxidative Stress: Tryptophan metabolism can be linked to the production of reactive oxygen species (ROS).[3] Excessive ROS can lead to cellular damage and death. This can be measured using fluorescent probes like DCFDA.
-
Inhibition of Proliferation Pathways: Some compounds can inhibit key signaling pathways required for cell proliferation and survival, such as the Akt and Erk1/2 pathways.[7] A reduction in the activity of these pathways can lead to decreased cell viability.
References
- 1. N-Acetyl-L-Tryptophan | Amino Acid Derivative for Cell Culture | Baishixing [aminoacids-en.com]
- 2. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Reaction Conditions for Coupling Ac-Trp-OMe
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing N-acetyl-L-tryptophan methyl ester (Ac-Trp-OMe).
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for peptide synthesis, and which are recommended for Ac-Trp-OMe?
A1: A variety of coupling reagents are available, broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[1]
-
Carbodiimides like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often with additives like HOBt to improve efficiency and reduce racemization.[2][3]
-
Aminium/Uronium Salts such as HBTU, HATU, and HCTU are highly efficient and rapid.[1][3] HATU is often preferred as it reacts faster with less epimerization compared to HBTU.[3][4] COMU is another efficient reagent that is safer than many benzotriazole-based reagents and requires only one equivalent of base.[3][5]
-
Phosphonium Salts like PyBOP and PyAOP are also very effective, particularly for coupling sterically hindered or N-methylated amino acids.[1][6]
For Ac-Trp-OMe, aminium/uronium salts like HATU or phosphonium salts like PyBOP are excellent choices due to their high efficiency and ability to suppress side reactions.[1][4]
Q2: How does the choice of solvent affect the coupling reaction?
A2: The solvent plays a critical role in solvating the growing peptide chain and the resin in solid-phase peptide synthesis (SPPS).[7][8] Poor solvation can lead to peptide aggregation, resulting in incomplete reactions and low yields.[9]
-
N,N-Dimethylformamide (DMF) is a common and effective solvent for peptide-resin solvation, often leading to high coupling yields.[7][8] However, it can decompose over time to release dimethylamine, which can cause premature Fmoc-group removal.[8]
-
N-Methylpyrrolidone (NMP) is more polar than DMF and is an excellent solvent for improving coupling yields, especially for difficult sequences.[8]
-
Dichloromethane (DCM) is often used in Boc chemistry but may not efficiently solvate longer peptide chains.[8]
-
"Green" solvents like 2-methyltetrahydrofuran (2-MeTHF) are being explored as less hazardous alternatives, though they may require more optimization, particularly for Fmoc-removal steps.[10]
Q3: What are the common side reactions involving the tryptophan residue during coupling?
A3: The indole side chain of tryptophan is susceptible to modification under certain conditions. During cleavage from the resin with strong acids like TFA, the use of scavengers is necessary to prevent alkylation of the indole ring by protecting group cations.[11] Additionally, under oxidative conditions, the tryptophan residue can be modified.[12][13] Therefore, it is crucial to use appropriate protecting groups and cleavage cocktails to maintain the integrity of the tryptophan side chain. The use of Fmoc-Trp(Boc)-OH is strongly recommended when employing strategies that might lead to side-chain modification.[9]
Q4: What is racemization and how can it be minimized?
A4: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, which can occur during the carboxyl group activation step.[4] This is a significant issue as it leads to diastereomeric impurities that are difficult to separate. To minimize racemization:
-
Use coupling reagents known for low racemization levels, such as HATU or PyAOP .[4][6]
-
Incorporate additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma Pure.[6]
-
Avoid strong bases like DIPEA when possible; weaker bases such as N-methylmorpholine (NMM) or collidine can be used.[6]
-
Keep reaction temperatures low and avoid prolonged activation times.[4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Coupling Yield | 1. Steric Hindrance: The amino acid being coupled or the N-terminal residue on the resin is bulky.[6] 2. Peptide Aggregation: The growing peptide chain forms secondary structures on the resin, preventing reagent access.[6][9] 3. Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) was not fully removed.[6] 4. Poor Solvation: The chosen solvent does not adequately swell the resin or solvate the peptide.[7][8] | 1. Use a more powerful coupling reagent (e.g., HATU, COMU).[1][5] Consider a double coupling or increasing reaction time/temperature.[14] 2. Switch to a more disruptive solvent like NMP or a DMF/DCM mixture.[6] Incorporate pseudoproline dipeptides in the sequence if applicable.[6] 3. Confirm complete deprotection with a ninhydrin test before coupling.[6] 4. Change to a better solvating solvent like DMF or NMP.[7] |
| Incomplete Reaction (Positive Ninhydrin Test after Coupling) | 1. Insufficient Reagent Equivalents: Not enough amino acid or coupling reagent was used. 2. Short Reaction Time: The coupling reaction was not allowed to proceed to completion. 3. Deactivated Reagents: Coupling reagents or amino acid solutions may have degraded. | 1. Increase the equivalents of the amino acid and coupling reagents (e.g., 3-5 equivalents).[1][14] 2. Increase the coupling time or perform a second coupling (recoupling).[6] 3. Use fresh reagents. 4. If the reaction remains incomplete, cap the unreacted amines by acetylation (using acetic anhydride and a base like pyridine) to prevent the formation of deletion sequences.[1] |
| High Levels of Racemization | 1. Over-activation: The pre-activation time of the carboxylic acid was too long.[6] 2. Strong Base: Use of a strong base like DIPEA can promote racemization.[6] 3. Inappropriate Reagent Choice: Some coupling reagents are more prone to causing racemization. | 1. Reduce the pre-activation time before adding the amine component.[6] 2. Use a weaker base like N-methylmorpholine (NMM) or collidine.[6] 3. Use a combination known to suppress racemization, such as HATU/HOAt or DIC/Oxyma Pure.[5][6] |
| Presence of Side Products | 1. Diketopiperazine Formation: Can occur at the dipeptide stage, leading to cleavage from the resin.[15] 2. Modification of Trp Side Chain: Alkylation or oxidation of the indole ring.[11][13] 3. Reaction with Excess Reagents: Excess HATU or HBTU can cap the N-terminus of the peptide chain.[3] | 1. Careful selection of the first two amino acids and coupling conditions can mitigate this.[15] 2. Use a Boc-protected tryptophan [Fmoc-Trp(Boc)-OH] and use scavengers during the final cleavage step.[9] 3. Avoid using a large excess of the coupling reagent.[3] |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Relative Efficiency | Racemization Risk | Key Advantages |
| EDC/HOBt | Carbodiimide | Moderate-High | Low-Moderate | Water-soluble byproducts, good for solution phase.[3][16] |
| HBTU | Aminium Salt | High | Low | Efficient for many difficult couplings.[1][3] |
| HATU | Aminium Salt | Very High | Very Low | Faster and less epimerization than HBTU; excellent for hindered couplings.[3][4] |
| PyBOP | Phosphonium Salt | High | Low | Generally associated with low racemization levels.[6] |
| COMU | Aminium Salt | Very High | Very Low | Highly efficient, safer than HBTU/HATU, requires only 1 eq. of base.[3][5] |
Table 2: Influence of Solvents on Coupling Efficiency
| Solvent | Key Properties | Typical Use | Considerations |
| DMF | Good peptide-resin solvation.[7] | Standard solvent for Fmoc-SPPS. | Can decompose to dimethylamine; potential for N-formylation at high temps.[8] |
| NMP | More polar than DMF, excellent solvation.[8] | Difficult or aggregating sequences. | More expensive than DMF.[8] |
| DCM | Good resin swelling for polystyrene.[8] | Boc-SPPS, washing steps. | May not solvate growing peptide chains well; reacts slowly with piperidine.[8] |
| 2-MeTHF | "Green" alternative.[10] | Alternative to DMF/NMP. | Requires optimization, especially for deprotection steps.[10] |
Experimental Protocols
Protocol 1: General Coupling of Ac-Trp-OMe using HATU
This protocol is a general guideline for coupling onto a resin-bound amine.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (confirmed by a negative Kaiser test) and the resin is swollen in DMF.[1][15]
-
Activation Mixture Preparation: In a separate vessel, dissolve Ac-Trp-OMe (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a non-nucleophilic base such as DIPEA (6 equivalents).[1] Allow the mixture to pre-activate for several minutes.
-
Coupling Reaction: Add the activation mixture to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.[2]
-
Washing: Filter the resin and wash thoroughly with DMF (3 times) and then DCM (3 times) to remove excess reagents and byproducts.[2]
-
Confirmation: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the reaction's completion.[15] If the test is positive (indicating free amines), a second coupling may be required.[6]
Protocol 2: Coupling using EDC/HOBt in Solution Phase
This protocol is a general guideline for solution-phase coupling.
-
Reactant Preparation: Dissolve the N-protected amino acid (or peptide fragment) and the amino acid ester to be coupled (e.g., Ac-Trp-OMe) in a suitable solvent like DCM or DMF.[2]
-
Reaction Setup: Cool the mixture in an ice bath (0 °C).
-
Reagent Addition: Add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents) to the stirred mixture.[2]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).[17]
-
Workup: If using DCM, wash the reaction mixture with water to remove excess EDC and the urea byproduct. Dry the organic phase over sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[2]
Visualizations
Caption: General workflow for solid-phase coupling of Ac-Trp-OMe.
Caption: Decision tree for troubleshooting low coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
Technical Support Center: Mass Spectrometry Analysis of Methyl N-acetyl-L-tryptophanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of Methyl N-acetyl-L-tryptophanate.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of this compound?
A1: The molecular formula for this compound is C₁₄H₁₆N₂O₃, with a molecular weight of 260.30 g/mol .[]
Q2: What are the expected protonated and sodiated adducts for this compound in positive ion mode ESI-MS?
A2: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe the following common adducts:
-
[M+H]⁺: 261.12 m/z
-
[M+Na]⁺: 283.10 m/z
-
[M+K]⁺: 299.07 m/z
It is also possible to observe dimer formation, such as [2M+H]⁺ and [2M+Na]⁺.[2]
Q3: What are the major fragmentation pathways for N-acetylated amino acid esters like this compound?
A3: N-acetylated amino acid esters typically undergo fragmentation through several key pathways. Common losses include the neutral loss of water (H₂O), ketene (C₂H₂O) from the N-acetyl group, and cleavage of the ester group.[3] For tryptophan derivatives, a characteristic fragmentation involves the cleavage of the N–Cα bond, which can lead to the formation of a spiro[cyclopropane-indolium] backbone.[2][4]
Q4: Are there any known issues with in-source fragmentation for tryptophan derivatives?
A4: Yes, tryptophan-derived metabolites are known to sometimes undergo in-source fragmentation during electrospray ionization.[2][4] This can be influenced by the ESI source conditions. If you are observing significant fragmentation before MS/MS analysis, consider optimizing your source parameters, such as the capillary voltage and gas temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for the [M+H]⁺ Ion | 1. Inefficient ionization. 2. Incorrect mobile phase composition. 3. In-source fragmentation. | 1. Optimize ESI source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow, and temperature). 2. Ensure the mobile phase contains a proton source, such as 0.1% formic acid. 3. Lower the source collision energy or cone voltage to minimize in-source fragmentation.[5] |
| Multiple Adducts Observed ([M+Na]⁺, [M+K]⁺) | 1. Contamination from glassware, solvents, or salts in the sample. | 1. Use high-purity solvents and additives. 2. Clean glassware thoroughly; consider using plasticware to minimize sodium and potassium contamination.[6] 3. If adducts are still problematic, consider using a desalting step for your sample. |
| Unexpected Fragment Ions in MS1 Spectrum | 1. In-source collision-induced dissociation (CID). 2. Presence of impurities or co-eluting compounds. | 1. Reduce the energy in the ion source (e.g., lower cone/nozzle-skimmer voltage). 2. Check the purity of your standard. 3. Improve chromatographic separation to resolve impurities. |
| Poor Fragmentation Efficiency in MS/MS | 1. Insufficient collision energy. 2. Incorrect precursor ion selection. 3. Analyte concentration is too low. | 1. Perform a collision energy ramp experiment to determine the optimal energy for fragmentation.[7] 2. Ensure the isolation window for the precursor ion is appropriate and centered on the correct m/z. 3. Increase the sample concentration or injection volume. |
| Non-reproducible Fragmentation Pattern | 1. Fluctuations in collision energy. 2. Instability of the ion source. | 1. Ensure the mass spectrometer is properly calibrated and the collision cell pressure is stable. 2. Allow the instrument to stabilize before analysis and monitor for any fluctuations in source parameters. |
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound ([M+H]⁺) under collision-induced dissociation (CID).
Caption: Proposed CID fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific instrumentation.
1. Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentration range (e.g., 1-1000 ng/mL).
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Pressure: 40 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS Analysis:
-
Precursor Ion: 261.12 m/z.
-
Collision Energy: Perform a ramping experiment from 10-40 eV to determine the optimal collision energy for generating characteristic fragment ions.
-
Product Ion Scan Range: m/z 50-270.
-
Quantitative Data Summary
The following table summarizes the theoretical m/z values for the precursor ion, common adducts, and major predicted fragment ions of this compound.
| Ion | Formula | Theoretical m/z | Description |
| [M+H]⁺ | [C₁₄H₁₇N₂O₃]⁺ | 261.1234 | Protonated Molecule |
| [M+Na]⁺ | [C₁₄H₁₆N₂O₃Na]⁺ | 283.1053 | Sodium Adduct |
| [M+K]⁺ | [C₁₄H₁₆N₂O₃K]⁺ | 299.0792 | Potassium Adduct |
| Fragment 1 | [C₁₃H₁₃N₂O₂]⁺ | 229.0972 | Loss of Methanol (-CH₃OH) |
| Fragment 2 | [C₁₂H₁₃N₂O]⁺ | 201.1022 | Loss of CO from Fragment 1 |
| Fragment 3 | [C₁₁H₉N₂]⁺ | 169.0760 | Loss of Ketene (-C₂H₂O) from Fragment 1 |
| Fragment 4 | [C₉H₈N]⁺ | 130.0651 | Indole Side Chain Fragment |
| Fragment 5 | [C₁₄H₁₅N₂O₂]⁺ | 243.1128 | Loss of Water (-H₂O) |
| Fragment 6 | [C₁₂H₁₄N₂O]⁺ | 202.1099 | Loss of N-acetyl group (-CH₃CONH) |
References
- 2. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Tryptophan, N-acetyl- [webbook.nist.gov]
- 4. support.waters.com [support.waters.com]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
"long-term storage and stability of Methyl N-acetyl-L-tryptophanate"
Welcome to the technical support center for Methyl N-acetyl-L-tryptophanate. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored under refrigerated conditions, protected from light, in a tightly sealed container, and preferably under an inert atmosphere.[1][2] Storing it in a cool, dry, and well-ventilated area is crucial to prevent degradation.[2][3]
Q2: What are the visible signs of degradation?
A2: The primary visible sign of degradation is a change in color from white or off-white to yellow.[1][4] Other indicators may include changes in the material's physical state (e.g., clumping) or reduced solubility. For a definitive assessment, analytical methods are required.
Q3: My solid sample has developed a slight yellow tint. Is it still usable?
A3: A yellow discoloration suggests potential oxidation of the tryptophan indole ring, a known degradation pathway for tryptophan and its derivatives.[4][5] Before use, the purity of the material should be verified using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[6][7] If significant degradation is detected, or if the experiment is highly sensitive, using an uncompromised lot is strongly recommended.
Q4: What environmental factors can accelerate the degradation of this compound?
A4: Degradation is accelerated by exposure to several factors, including elevated temperatures, light (especially UV light), and oxygen.[4][5] The presence of strong oxidizing agents or certain metals can also catalyze degradation reactions.[1][5]
Q5: How is the stability of this compound formally assessed?
A5: The stability is typically assessed through forced degradation studies.[6][8] This involves subjecting the compound to stress conditions such as heat, light, acid/base hydrolysis, and oxidation. The amount of remaining parent compound and the formation of degradation products are monitored over time using a stability-indicating method, most commonly reverse-phase HPLC (RP-HPLC) coupled with UV or mass spectrometry (MS) detection.[4][6][7]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation may have occurred due to improper storage or handling. | 1. Visually inspect the stock material for color changes.[4]2. Verify the purity of the compound using HPLC. Compare the chromatogram against a reference standard or a new batch.[6]3. If degradation is confirmed, discard the compromised stock.4. Prepare fresh solutions from a new, unopened container.5. Review and reinforce proper storage and handling protocols with all lab personnel.[2][3] |
| Difficulty dissolving the compound. | The compound may have degraded into less soluble byproducts. | 1. Attempt to sonicate the solution gently.2. If solubility issues persist, it is a strong indicator of degradation.3. Confirm purity via HPLC analysis.[7]4. If the compound is impure, acquire a new lot. |
| Appearance of unknown peaks in an HPLC chromatogram. | These peaks likely represent degradation products. | 1. Characterize the degradation products using LC-MS if possible to understand the degradation pathway.[8][9]2. Identify the stress factor (e.g., light exposure, heat) that may have caused the degradation and mitigate it in future handling.[5]3. Ensure solutions are prepared fresh and used within a validated timeframe. |
Data Summary
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (+2°C to +8°C) | Minimizes thermal degradation.[1] |
| Light Exposure | Store in the dark (e.g., amber vial, in a cabinet) | Prevents photo-oxidation of the indole ring.[4][5] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Reduces the rate of oxidative degradation.[1][4] |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and atmospheric oxygen.[2][3] |
| Incompatibilities | Avoid strong oxidizing agents | These materials can directly react with and degrade the compound.[1] |
Table 2: Effects of Stress Conditions on Stability
| Stress Condition | Expected Observation | Primary Degradation Pathway |
| Elevated Temperature | Significant degradation, potential yellowing.[6] | Thermal Oxidation.[6][8] |
| UV/Visible Light | Discoloration and degradation.[4] | Photo-oxidation.[5] |
| **Oxidizing Agents (e.g., H₂O₂) ** | Rapid degradation.[5][6] | Chemical Oxidation of the indole ring.[5] |
| Strong Acid/Base | Hydrolysis and other degradation pathways.[8] | Acid/Base-catalyzed hydrolysis and rearrangement.[8] |
Experimental Protocols
Protocol: Stability Assessment by Reverse-Phase HPLC
This protocol outlines a general method for assessing the purity and detecting degradation products of this compound.
-
Objective: To separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with UV-Vis or Photodiode Array (PDA) detector.
-
Materials:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Sample Diluent: Mobile Phase A or a mixture of Water/Acetonitrile (e.g., 90:10 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (for the indole ring) and 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in the sample diluent.
-
For stability studies, expose aliquots of the stock solution or solid material to the desired stress conditions (e.g., heat at 60°C for 24 hours).
-
At specified time points, dilute the samples to a final concentration of ~0.1 mg/mL with the sample diluent.
-
Inject the prepared samples onto the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent compound by comparing its retention time with a reference standard.
-
Calculate the purity by dividing the peak area of the parent compound by the total peak area of all components in the chromatogram.
-
Monitor for the appearance of new peaks, which indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Workflow for conducting a forced degradation study.
Caption: Simplified oxidative degradation pathway.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Analysis of Methyl N-acetyl-L-tryptophanate and Melatonin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Methyl N-acetyl-L-tryptophanate and the well-characterized neurohormone, melatonin. This document summarizes their chemical and physical properties, delves into the established biological activities of melatonin, and explores the potential, though less documented, roles of this compound. The guide incorporates detailed experimental protocols for evaluating antioxidant activity and visualizes key signaling pathways.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical characteristics of this compound and melatonin. While both are indole derivatives originating from L-tryptophan, their structural modifications lead to different properties.
| Property | This compound | Melatonin (N-acetyl-5-methoxytryptamine) |
| Molecular Formula | C14H16N2O3 | C13H16N2O2[1] |
| Molecular Weight | 260.29 g/mol | 232.28 g/mol [1] |
| Appearance | White to off-white powder | Off-white powder[1] |
| Melting Point | 152.5 - 158.0 °C[2] | 116.5 - 118 °C[1] |
| Boiling Point | 512.1 °C | 512.8 °C[1] |
| Density | 1.236 g/cm³ | 1.175 g/cm³[1] |
| Solubility | Information not readily available | Soluble in organic solvents and to a limited extent in water |
Biosynthesis
The biosynthetic pathways of these molecules highlight their relationship to the essential amino acid L-tryptophan.
Melatonin is synthesized from tryptophan in a multi-step enzymatic process primarily in the pineal gland.[3][4][5] The pathway involves the conversion of tryptophan to serotonin, which is then acetylated and subsequently methylated to yield melatonin.[3][4][5]
This compound is an acetylated and esterified derivative of L-tryptophan.[] It is typically synthesized chemically for use in research, particularly in peptide synthesis and as a precursor for other molecules.[2]
Comparative Biological Activity and Mechanism of Action
Melatonin: A Multifaceted Antioxidant and Signaling Molecule
Melatonin is a well-established and potent antioxidant with a dual mechanism of action.[7][8][9]
-
Direct Free Radical Scavenging: Melatonin directly neutralizes a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the highly damaging hydroxyl radical.[10]
-
Indirect Antioxidant Effects: Melatonin stimulates the expression and activity of several key antioxidant enzymes, such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase.[1][7][8][9] This is achieved through receptor-mediated signaling pathways.[7] Furthermore, melatonin's metabolites also possess free radical scavenging capabilities, creating a "cascade effect" where one molecule of melatonin can neutralize multiple free radicals.
The signaling pathways of melatonin are primarily mediated by its interaction with G-protein coupled receptors, MT1 and MT2.[3][7] Binding to these receptors initiates a cascade of intracellular events that influence various physiological processes, including circadian rhythm regulation and immune responses.[3][7]
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Melatonin - Wikipedia [en.wikipedia.org]
- 8. Melatonin regulation of antioxidant enzyme gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Melatonin and tryptophan derivatives as free radical scavengers and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-Trp-OMe Demonstrates Neuroprotective Effects in Alzheimer's Disease Model
For Immediate Release
MANIPAL, India – A recent study highlights the potential of N-acetyl-L-tryptophan (Ac-Trp-OMe), also known as NAT, as a therapeutic agent for Alzheimer's disease. The research, conducted on a rat model of the disease, revealed that Ac-Trp-OMe administration significantly mitigated cognitive decline, reduced neuroinflammation, and lowered levels of the pathological Tau protein.[1][2][3] These findings offer a promising avenue for the development of new treatments for this debilitating neurodegenerative condition.
The study investigated the effects of Ac-Trp-OMe in rats with Alzheimer's-like pathology induced by the injection of amyloid-β (Aβ) 1-42 oligomers, a key pathological hallmark of the disease.[1][2] Animals treated with Ac-Trp-OMe showed marked improvements in spatial learning and memory in the Morris water maze test.[1][2] Furthermore, the compound was found to downregulate pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in the brain, indicating a potent anti-inflammatory effect.[1][2] The treatment also led to a reduction in both total and phosphorylated Tau protein levels, another critical factor in the progression of Alzheimer's disease.[1][2]
Comparative Efficacy of Ac-Trp-OMe
The neuroprotective effects of Ac-Trp-OMe are significant when compared to other therapeutic strategies being explored for Alzheimer's disease. While many current treatments focus on clearing amyloid plaques, Ac-Trp-OMe demonstrates a multi-faceted approach by also targeting neuroinflammation and Tau pathology. The tables below summarize the quantitative outcomes of the Ac-Trp-OMe study and provide a comparative overview with other potential treatments.
Table 1: Efficacy of Ac-Trp-OMe in an Aβ 1-42 Rat Model of Alzheimer's Disease
| Parameter | Control (Aβ 1-42) | Ac-Trp-OMe (30 mg/kg) | Ac-Trp-OMe (50 mg/kg) |
| Cognitive Function (Morris Water Maze) | |||
| Escape Latency (seconds) | 50.16 ± 3.766 | Significantly shorter | Significantly shorter |
| Path Efficiency | 0.07157 ± 0.02655 | Significantly increased | Significantly increased |
| Platform Entries | 0.8571 ± 0.3401 | Significantly increased | Significantly increased |
| Neuroinflammation Markers | |||
| TNF-α (pg/mg of protein) | Elevated | Downregulated | Downregulated |
| IL-6 (pg/mg of protein) | Elevated | Downregulated | Downregulated |
| Tau Pathology | |||
| Total Tau (relative expression) | 1.280 ± 0.03107 | No significant change | 0.9300 ± 0.03710 (p<0.01) |
| Phosphorylated Tau (relative expression) | Elevated | Reduced | Reduced |
Data sourced from Satarker et al., 2024.[1]
Table 2: Comparison of Ac-Trp-OMe with Alternative Alzheimer's Disease Therapies
| Therapeutic Agent/Strategy | Mechanism of Action | Key Efficacy Findings in Preclinical Models |
| Ac-Trp-OMe (NAT) | Reduces neuroinflammation, lowers Tau protein levels, improves cognitive function.[1][2][3] | Significant improvement in spatial memory, reduction in pro-inflammatory cytokines and Tau pathology in a rat model.[1] |
| High-Tryptophan Diet | Reduces intraneuronal Aβ load, alleviates neuroinflammation.[4][5] | 17% reduction in intraneuronal Aβ density in a transgenic mouse model.[5] Alleviates cognitive impairment and Aβ deposits in APP/PS1 mice.[4] |
| Tryptophan-Methionine Dipeptide (WM) | Suppresses microglial activation and inflammation, reduces Aβ deposition.[6] | Reduced Aβ deposition in the cortex and hippocampus and improved object recognition memory in 5xFAD mice.[6] |
| NU-9 (Experimental Drug) | Clears toxic amyloid beta oligomers.[7] | Reduced toxic amyloid beta oligomers and associated damage in a mouse model.[7] |
| Resveratrol | Antioxidant, anti-inflammatory, reduces Aβ aggregation.[8] | Reverses cognitive disturbances and effects of cholesterol-mediated amyloidogenic processing in mouse models. |
| Curcumin (Turmeric) | Anti-inflammatory, antioxidant. | Growing evidence for its beneficial role. |
Experimental Protocols
The validation of Ac-Trp-OMe's efficacy was conducted using rigorous and well-established experimental protocols.
Alzheimer's Disease Animal Model
-
Model: Amyloid-β (Aβ) 1-42-induced rat model of Alzheimer's disease.
-
Induction: Rats received a single intracerebroventricular (i.c.v.) injection of Aβ 1-42 oligomers to induce Alzheimer's-like pathology, characterized by cognitive deficits and neuroinflammation.[1][2]
Drug Administration
-
Compound: N-acetyl-L-tryptophan (Ac-Trp-OMe).
-
Dosage: 30 mg/kg and 50 mg/kg body weight.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Daily for a specified duration following the induction of the disease model.
Behavioral Assessment: Morris Water Maze
-
Purpose: To evaluate spatial learning and memory.
-
Procedure: Rats were trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency), the efficiency of the swimming path, and the number of times the rat crossed the former platform location were recorded.[1]
Biochemical and Molecular Analysis
-
Sample Collection: Brain tissue (hippocampus and frontal cortex) was collected for analysis.
-
Neuroinflammation Markers: Levels of TNF-α and IL-6 were quantified using enzyme-linked immunosorbent assay (ELISA).
-
Tau Protein Analysis: The expression levels of total and phosphorylated Tau protein were measured using Western blot analysis.[1]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental design, the following diagrams illustrate the proposed signaling pathway of Ac-Trp-OMe and the experimental workflow.
Caption: Proposed mechanism of Ac-Trp-OMe in Alzheimer's disease.
Caption: Experimental workflow for evaluating Ac-Trp-OMe efficacy.
References
- 1. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 4. A High-Tryptophan Diet Alleviated Cognitive Impairment and Neuroinflammation in APP/PS1 Mice through Activating Aryl Hydrocarbon Receptor via the Regulation of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nix Tryptophan Metabolite, Temper Alzheimer’s? | ALZFORUM [alzforum.org]
- 7. researchgate.net [researchgate.net]
- 8. az.research.umich.edu [az.research.umich.edu]
A Head-to-Head Comparison of Tryptophan Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The intrinsic fluorescence of tryptophan has long been a cornerstone of protein analysis, offering a window into protein structure, dynamics, and interactions. However, the native amino acid possesses certain photophysical limitations, including a relatively low quantum yield and complex decay kinetics, which can complicate data interpretation.[1][2] The development of synthetic tryptophan derivatives has opened new avenues for more sensitive and specific fluorescence-based assays. These probes offer enhanced photophysical properties, such as higher quantum yields, longer fluorescence lifetimes, and red-shifted excitation and emission spectra, allowing for more precise monitoring of biological processes.[2][3]
This guide provides a data-driven, head-to-head comparison of prominent tryptophan derivatives, summarizing their key performance metrics. Detailed experimental protocols for their characterization are also provided to aid researchers in selecting and applying the optimal probe for their specific needs.
Quantitative Data Comparison
The following table summarizes the key photophysical properties of selected tryptophan derivatives compared to the native L-tryptophan. This data highlights the distinct advantages of these synthetic probes for various applications.
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features & Applications |
| L-Tryptophan | ~280 | ~350 | ~5,600 | ~0.13-0.20 | Intrinsic probe for protein structure and dynamics; sensitive to local environment.[3][4] |
| 4-Cyanotryptophan (4-CN-Trp) | >300 | ~400 | Not specified | >0.8 | High quantum yield, blue fluorescent emitter, suitable for cellular imaging and peptide-membrane interaction studies.[1] |
| Bicyclic Trp analogue (D) | ~290 | 391 | 8,070 | 0.30 | Higher molar absorbance and quantum yield than tryptophan; suitable as a FRET donor.[3] |
| Tricyclic Trp derivative (E) | ~300 | 413 | ~18,000 | 0.10 | Significantly higher molar absorbance than tryptophan, with a large red-shift in emission; suitable as a FRET donor.[3] |
| Tryptophan–coumarin hybrid | Not specified | Not specified | Not specified | Not specified | Strong environmental sensitivity, compatible with near-infrared two-photon excitation.[5] |
| N-acetyltryptophanamide (NATA) | ~280 | ~350 | Not specified | 0.14 | A model compound for studying tryptophan fluorescence quenching mechanisms.[6][7] |
Experimental Protocols
Reproducible and reliable data is paramount in scientific research. Below are detailed methodologies for the characterization of tryptophan derivatives.
Determination of Photophysical Properties
This protocol outlines the steps for measuring the key spectroscopic characteristics of a tryptophan derivative.
Materials:
-
N-acetylated methyl ester of the tryptophan derivative
-
Methanol (spectroscopic grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the N-acetylated methyl ester of the tryptophan derivative in methanol. Dilute the stock solution with methanol or PBS to a final concentration that gives an absorbance of ~0.1 at the excitation maximum to avoid inner filter effects.
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the sample from 250 nm to 400 nm using the spectrophotometer.
-
Determine the wavelength of maximum absorption (λex).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λex, c is the molar concentration, and l is the path length of the cuvette.
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λex.
-
Record the fluorescence emission spectrum over a suitable wavelength range.
-
Determine the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination:
-
The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Fluorescence lifetimes can be measured using time-correlated single-photon counting (TCSPC).
-
The sample is excited by a pulsed light source, and the time delay between excitation and photon emission is recorded.
-
The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s).
-
Site-Specific Incorporation into a Protein
This protocol describes a general method for incorporating a tryptophan derivative into a specific site in a protein using an amber suppressor tRNA/tRNA synthetase pair.
Materials:
-
E. coli strain engineered with an amber stop codon (TAG) at the desired incorporation site in the target protein gene.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for the tryptophan derivative.
-
Plasmid encoding the suppressor tRNA.
-
The desired tryptophan derivative.
-
Cell culture media and reagents for protein expression and purification.
Procedure:
-
Cell Transformation: Co-transform the engineered E. coli strain with the plasmids for the target protein, the synthetase, and the suppressor tRNA.
-
Protein Expression:
-
Grow the transformed cells in a minimal medium to a suitable optical density.
-
Induce protein expression and supplement the medium with the tryptophan derivative at a final concentration of 1-2 mM.
-
Continue cell growth for several hours to allow for protein expression.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
-
Verification of Incorporation:
-
Confirm the incorporation of the tryptophan derivative by mass spectrometry.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Evaluating a Fluorescent Probe
The following diagram illustrates a typical workflow for the synthesis, characterization, and application of a novel tryptophan derivative as a fluorescent probe.
Caption: A generalized experimental workflow for the development and application of tryptophan-based fluorescent probes.
Signaling Pathway: Monitoring Protein Conformational Change with FRET
This diagram illustrates how a tryptophan derivative can be used as a FRET donor to monitor conformational changes in a protein upon ligand binding.
Caption: A schematic illustrating the use of a FRET pair to monitor ligand-induced protein conformational changes.
References
- 1. Synthesis and Application of the Blue Fluorescent Amino Acid L-4-Cyanotryptophan to Assess Peptide-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 5. Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthetic Methyl N-acetyl-L-tryptophanate
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthetic compounds is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthetic Methyl N-acetyl-L-tryptophanate, a key intermediate in the synthesis of various bioactive molecules. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the primary analytical techniques used for the purity assessment of this compound and related N-acetylated amino acid esters.
| Analytical Technique | Purity Determination | Key Advantages | Typical Purity Levels Reported | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| HPLC (UV) | Quantifies the main compound and detects UV-active impurities. | Robust, reproducible, and widely available. | >98.0% (area%)[1] | LOD: ~0.05 µg/mL, LOQ: ~0.17 µg/mL for related compounds[2][3] |
| Chiral HPLC | Determines enantiomeric purity by separating L- and D-isomers. | Essential for controlling stereochemistry. | >99% enantiomeric excess (ee) | Method dependent, can be in the range of 0.8 µg/mL (LOD) and 1.6 µg/mL (LOQ) for chiral separations[4] |
| qNMR | Provides an absolute purity value against a certified internal standard. | Highly accurate, requires no identical reference standard for the analyte.[5][6] | Can provide purity values with an uncertainty of <1%[6] | Dependent on spectrometer field strength and sample concentration. |
| Mass Spectrometry (MS) | Identifies and characterizes impurities, including non-UV active ones. | High sensitivity and specificity for structural elucidation of unknown impurities.[7] | N/A (used for identification rather than primary purity quantification) | Can detect impurities at sub-µg/mL levels.[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the routine determination of the purity of this compound and the detection of process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., potassium phosphate monobasic)
-
Phosphoric acid or sodium hydroxide for pH adjustment
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH adjusted to 2.3-3.0). A typical gradient might start at 10% acetonitrile and increase to 90% over 20-30 minutes.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area percent of the main peak in the sample chromatogram to calculate the purity. Identify and quantify any impurity peaks by comparing their retention times with those of known impurity standards, if available.
Chiral HPLC for Enantiomeric Purity
This method is critical to ensure the stereochemical integrity of the L-enantiomer.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® AD-H or Chiralcel® OD-H)[4]
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol or Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Diethylamine (DEA) (as mobile phase additives)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of n-hexane and an alcohol (e.g., 80:20 v/v n-hexane:ethanol). Small amounts of an acidic or basic modifier (e.g., 0.1% TFA or DEA) may be added to improve peak shape and resolution.[9]
-
Standard Preparation: Prepare a solution of a racemic mixture of Methyl N-acetyl-D/L-tryptophanate to confirm the separation of the two enantiomers. Prepare a solution of the pure L-enantiomer reference standard.
-
Sample Preparation: Dissolve the synthetic sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column
-
Flow Rate: 0.5-1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the racemic standard, the L-enantiomer standard, and the sample.
-
Data Analysis: Calculate the enantiomeric excess (% ee) by determining the peak areas of the L- and D-enantiomers in the sample chromatogram using the formula: % ee = [(Area_L - Area_D) / (Area_L + Area_D)] x 100.
Quantitative NMR (qNMR) Spectroscopy for Absolute Purity
qNMR provides a direct measurement of the absolute purity of a substance without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a resonance that does not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthetic this compound sample (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester protons) and a signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the sample using the following equation: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.[5]
-
-
Mass Spectrometry (MS) for Impurity Identification
MS is a powerful tool for identifying and structurally characterizing unknown impurities, especially when coupled with a separation technique like HPLC (LC-MS).
Instrumentation:
-
LC-MS system (e.g., with a quadrupole, time-of-flight, or Orbitrap mass analyzer)
Procedure:
-
Sample Analysis: Analyze the sample using an HPLC method similar to the one described for purity assessment. The eluent from the HPLC is directed into the mass spectrometer.
-
Mass Spectral Acquisition: Acquire mass spectra in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural elucidation.
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the main component and any detected impurities.
-
Propose elemental compositions for the impurities based on their accurate mass measurements (if using high-resolution MS).[7]
-
Analyze the fragmentation patterns from MS/MS spectra to deduce the structures of the impurities.
-
Potential impurities could arise from starting materials, by-products of the reaction (e.g., incomplete acetylation or esterification), or degradation products.[8][10]
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for assessing the purity of a synthetic compound and a logical relationship for selecting the appropriate analytical technique.
Caption: General workflow for purity assessment of synthetic compounds.
Caption: Logic for selecting the appropriate analytical technique.
References
- 1. This compound | 2824-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. chiral hplc method: Topics by Science.gov [science.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Simultaneous determination of l-tryptophan impurities in meat products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
In Vivo Validation of N-acetyl-L-tryptophan as a Neuroprotective Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of N-acetyl-L-tryptophan (NAT) as a potential therapeutic agent for neurodegenerative diseases, specifically focusing on Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS). NAT's efficacy is compared with established therapeutic alternatives: Memantine for AD and Riluzole for ALS. The information presented is based on preclinical experimental data from animal models.
Comparative Performance Data
The following tables summarize the quantitative data from in vivo studies, offering a direct comparison of the therapeutic efficacy of N-acetyl-L-tryptophan and its alternatives.
Alzheimer's Disease Models
Table 1: Efficacy in Animal Models of Alzheimer's Disease
| Therapeutic Agent | Animal Model | Dosage | Key Efficacy Endpoints | Quantitative Results |
| N-acetyl-L-tryptophan (NAT) | Aβ 1-42-induced rat model | 30 and 50 mg/kg | Improved spatial memory (Morris Water Maze) | - Reduced escape latency - Increased path efficiency and platform entries |
| Reduced neuroinflammation | - Decreased TNF-α and IL-6 levels in hippocampus and frontal cortex | |||
| Memantine | 3xTg-AD transgenic mouse | Equivalent to human doses | Restored cognition | - Significant reduction in latency to cross platform location |
| Reduced Aβ pathology | - Significantly reduced insoluble amyloid-β (Aβ) levels |
Amyotrophic Lateral Sclerosis Models
Table 2: Efficacy in Animal Models of Amyotrophic Lateral Sclerosis
| Therapeutic Agent | Animal Model | Dosage | Key Efficacy Endpoints | Quantitative Results |
| N-acetyl-L-tryptophan (NAT) | mSOD1(G93A) transgenic mouse | Not specified | Delayed disease onset and extended survival | - Delayed disease onset and mortality[1] |
| Ameliorated motor performance deterioration | - Improved motor performance[1] | |||
| Reduced neuroinflammation and apoptosis | - Decreased GFAP and Iba1 levels - Reduced release of cytochrome c/smac/AIF and inhibited caspase-3 activation[1] | |||
| Riluzole | SOD1G93A transgenic mouse | 22 mg/kg in drinking water | Lifespan and motor function | - No significant benefit on lifespan or motor performance[2] |
| SOD1 G93A mouse | 8 mg/kg/day in drinking water | Clinical disease onset and survival | - No difference in clinical disease onset or survival between treated and untreated groups[3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Alzheimer's Disease Model: Intracerebroventricular (ICV) Injection of Amyloid-β (Aβ) in Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Aβ Preparation: Aβ 1-42 peptide is oligomerized by dissolving it in a suitable solvent like DMSO and then diluting it in sterile phosphate-buffered saline (PBS). The solution is typically incubated to form oligomers.
-
Surgical Procedure:
-
Post-operative Care: Animals receive post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Testing: Cognitive function is assessed using tasks like the Morris water maze, typically starting a set number of days or weeks after the ICV injection.[6][7][8][9]
-
Biochemical and Histological Analysis: At the end of the study, brain tissue is collected to measure levels of inflammatory markers, oxidative stress, and Aβ deposition.
Amyotrophic Lateral Sclerosis Model: SOD1G93A Transgenic Mouse
-
Animal Model: Transgenic mice overexpressing the human SOD1 gene with the G93A mutation are a standard model for ALS.[10][11]
-
Drug Administration:
-
Monitoring Disease Progression:
-
Motor Function: Assessed using tests like the rotarod to measure motor coordination and endurance, and grip strength tests.[12]
-
Disease Onset: Defined by the appearance of specific clinical signs, such as tremors or hind limb weakness.
-
Survival: Monitored until the disease reaches a humane endpoint, defined by the inability to right within a certain time.
-
-
Tissue Analysis: Spinal cord, brain, and muscle tissues are collected at the end of the study for histological and biochemical analysis to assess motor neuron loss, inflammation, and protein aggregation.[13]
Visualizing the Mechanisms: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which N-acetyl-L-tryptophan and its alternatives exert their neuroprotective effects.
Caption: Proposed neuroprotective mechanism of N-acetyl-L-tryptophan (NAT).
Caption: Mechanisms of action for Riluzole and Memantine.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vivo validation of a neuroprotective compound.
Caption: In vivo validation workflow for neuroprotective agents.
References
- 1. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic Biomarkers for Assessing Disease Progression and the Effect of Riluzole in SOD1 G93A ALS Mice | PLOS One [journals.plos.org]
- 4. youtube.com [youtube.com]
- 5. The effect of intracerebroventricular injection of beta amyloid peptide (1-42) on caspase-3 activity, lipid peroxidation, nitric oxide and NOS expression in young adult and aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits | MDPI [mdpi.com]
- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. noldus.com [noldus.com]
- 10. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Protein Stabilization: Ac-Trp-OMe vs. Other Common Excipients
For Researchers, Scientists, and Drug Development Professionals
In the development of stable protein therapeutics, the choice of excipients is paramount to prevent aggregation and maintain efficacy. This guide provides an objective comparison of the protein stabilization effects of N-acetyl-tryptophan methyl ester (Ac-Trp-OMe) and its close analog N-acetyl-tryptophan (NAT) with other commonly used excipients. The comparison is supported by available experimental data and detailed methodologies.
Executive Summary
N-acetyl-tryptophan derivatives, such as Ac-Trp-OMe and NAT, are primarily recognized for their potent antioxidant properties, which play a crucial role in stabilizing proteins susceptible to oxidation.[1][2] While they also exhibit some effects on thermal stability, their primary mechanism of action differs from traditional stabilizers like sugars and polyols, which often work through preferential exclusion. This guide will delve into these differences, presenting quantitative data where available and outlining the experimental protocols used to assess protein stability.
Data Presentation: Quantitative Comparison of Excipient Performance
The following tables summarize the available quantitative data on the effects of various excipients on protein stability. It is important to note that direct comparative studies of Ac-Trp-OMe against a wide range of excipients are limited. The data presented for N-acetyl-tryptophanate (NAT) provides the closest available comparison.
Table 1: Effect of Excipients on the Thermal Stability (Tm) of Human Serum Albumin (HSA)
| Excipient | Concentration | Change in Tm1 (°C) | Change in Tm2 (°C) | Reference |
| N-acetyl-DL-tryptophanate (NAT) | 4 mM | +2.3 | +1.0 | [2][3] |
| 8 mM | +3.4 | +1.8 | [2][3] | |
| Caprylate | 4 mM | +10.3 | +9.0 | [2][3] |
| 8 mM | +13.1 | +11.8 | [2][3] |
Tm1 and Tm2 represent the denaturation temperatures of two different domains of HSA.
Table 2: Overview of Stabilizing Effects of Common Excipients on Monoclonal Antibodies (mAbs)
| Excipient Class | Excipient Example | Typical Concentration | Primary Stabilization Mechanism | Effect on Aggregation | Reference |
| Amino Acid Derivatives | N-acetyl-tryptophan (NAT) | 0.1 - 1 mM | Antioxidant, sacrificial oxidation | Reduces oxidation-induced aggregation | [2][4] |
| Amino Acids | Arginine | 50 - 250 mM | Preferential exclusion, suppression of protein-protein interactions | Reduces aggregation, can increase fragmentation at high temp | [5][6][7] |
| Sugars | Trehalose | 100 - 300 mM | Preferential exclusion, vitrification | High efficacy in preventing aggregation | [8][9][10] |
| Polyols | Sorbitol | 2% - 5% (w/v) | Preferential exclusion | Moderate efficacy in preventing aggregation | [11] |
| Surfactants | Polysorbate 80 | 0.01% - 0.1% (w/v) | Prevents surface adsorption and interfacial stress | Reduces aggregation at interfaces | [12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data cited in this guide.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to characterize the thermal stability of proteins by measuring the heat required to unfold the protein as the temperature is increased.[15][16][17]
-
Objective: To determine the thermal transition midpoint (Tm), the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability.[18]
-
Instrumentation: A differential scanning calorimeter (e.g., Nano-DSC).
-
Sample Preparation: The protein of interest (e.g., human serum albumin, monoclonal antibody) is prepared in a specific buffer (e.g., 145 mM Na+, pH 7.0) with and without the excipient at various concentrations.[2][3] A reference cell is filled with the corresponding buffer without the protein.
-
Experimental Procedure:
-
The sample and reference cells are heated at a constant rate (e.g., 1 K/min).[19]
-
The differential heat capacity (Cp) between the sample and reference is recorded as a function of temperature, generating a thermogram.
-
The thermogram is analyzed to determine the Tm, which is the peak of the unfolding transition. For multi-domain proteins, multiple Tm values may be observed.[20][21]
-
-
Data Analysis: The change in Tm (ΔTm) in the presence of an excipient compared to the control (protein alone) is calculated to quantify the stabilization effect. The enthalpy of unfolding (ΔH) can also be determined from the area under the peak.[19]
Size Exclusion Chromatography (SEC)
SEC is used to separate molecules based on their size and is a standard method for quantifying protein aggregation.
-
Objective: To determine the percentage of monomer, dimer, and higher-order aggregates in a protein sample.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column.
-
Sample Preparation: Protein formulations with and without excipients are subjected to stress conditions (e.g., thermal stress, agitation) to induce aggregation.
-
Experimental Procedure:
-
The protein sample is injected into the SEC column.
-
An isocratic mobile phase is used to elute the proteins.
-
Larger molecules (aggregates) elute earlier than smaller molecules (monomers).
-
A UV detector is used to monitor the protein elution profile.
-
-
Data Analysis: The area under each peak is integrated to determine the relative percentage of each species (monomer, dimer, aggregates). A decrease in the percentage of aggregates in the presence of an excipient indicates a stabilizing effect.
Intrinsic Tryptophan Fluorescence Spectroscopy
This technique is used to monitor changes in the tertiary structure of a protein, as the fluorescence of tryptophan residues is sensitive to their local environment.[22][23][24][25]
-
Objective: To detect conformational changes and unfolding of a protein.
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Protein samples are prepared in a suitable buffer with and without the excipient.
-
Experimental Procedure:
-
The sample is excited at a wavelength of approximately 295 nm to selectively excite tryptophan residues.[22]
-
The fluorescence emission spectrum is recorded (typically from 310 to 400 nm).
-
The wavelength of maximum emission (λmax) is determined.
-
-
Data Analysis: A shift in λmax to longer wavelengths (red shift) indicates that tryptophan residues are becoming more exposed to the aqueous solvent, which is characteristic of protein unfolding. The magnitude of this shift can be used to compare the stabilizing effects of different excipients.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of protein stabilization by Ac-Trp-OMe via sacrificial oxidation.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. karger.com [karger.com]
- 3. Thermal stability of human albumin measured by differential scanning calorimetry. I. Effects of caprylate and N-acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20170239355A1 - Use of tryptophan derivatives for protein formulations - Google Patents [patents.google.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why is trehalose an exceptional protein stabilizer? An analysis of the thermal stability of proteins in the presence of the compatible osmolyte trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into the protein stabilizing effects of trehalose by comparing with sucrose - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pharmtech.com [pharmtech.com]
- 12. mdpi.com [mdpi.com]
- 13. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]
- 17. news-medical.net [news-medical.net]
- 18. atascientific.com.au [atascientific.com.au]
- 19. Thermal and Chemical Unfolding of a Monoclonal IgG1 Antibody: Application of the Multistate Zimm-Bragg Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tainstruments.com [tainstruments.com]
- 21. researchgate.net [researchgate.net]
- 22. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of Methyl N-acetyl-L-tryptophanate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl N-acetyl-L-tryptophanate analogs, with a primary focus on their potent activity as P2Y14 receptor (P2Y14R) antagonists. While the parent compound, N-acetyl-L-tryptophan, has been investigated for various biological activities, including neuroprotection, recent research has highlighted the therapeutic potential of its derivatives in inflammatory diseases through P2Y14R modulation. This guide summarizes quantitative data, details experimental protocols, and visualizes key pathways to support further research and development in this area.
P2Y14 Receptor Antagonism: Quantitative Analysis
A series of N-acyl tryptophan derivatives, including methyl esters, have been synthesized and evaluated for their antagonistic activity against the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes. The following tables summarize the in vitro P2Y14R antagonistic activity (IC50) of these analogs, providing a clear comparison of their potency.[1][2]
Table 1: SAR of N-Acyl Tryptophan Analogs (Series I)
| Compound ID | R | Inhibition (%) @ 100 nM | IC50 (nM) |
| I-1 | H | 82.67 | 18.9 |
| I-2 | 4-OCH3 | 75.33 | 35.6 |
| I-3 | 4-CH3 | 55.67 | >100 |
| I-4 | 4-Cl | 85.33 | 10.5 |
| I-5 | 4-Br | 89.00 | 8.7 |
| I-6 | 4-CHO | 34.00 | >100 |
| I-7 | 4-NO2 | 45.33 | >100 |
| I-8 | 3,4-diCl | 81.33 | 25.4 |
| I-9 | 3,5-diCl | 78.67 | 29.8 |
| I-10 | 2,4-diCl | 65.33 | 68.2 |
| I-11 | 2,6-diCl | 42.67 | >100 |
| I-12 | Naphthyl | 68.67 | 55.3 |
| I-13 | Phenylpropyl | 72.00 | 42.1 |
| I-14 | Xanthenyl | 58.67 | >100 |
| I-15 | Phenyl | 88.00 | 9.3 |
Table 2: SAR of N-Acyl Tryptophan Methyl Ester Analogs (Series II)
| Compound ID | R | Inhibition (%) @ 100 nM | IC50 (nM) |
| II-1 | 4-Cl | 95.33 | 1.8 |
| II-2 | 4-Br | 98.00 | 1.5 |
| II-3 | 4-CF3 | 99.33 | 1.2 |
| II-4 | 3,4-diCl | 96.67 | 1.6 |
| II-5 | 3,5-diCl | 92.00 | 4.7 |
| II-6 | 2,4-diCl | 85.33 | 12.8 |
| II-7 | 2,6-diCl | 65.33 | 75.1 |
| II-8 | 4-F | 93.33 | 3.5 |
| II-9 | 4-CH3 | 89.67 | 8.9 |
| II-10 | 4-OCH3 | 82.00 | 15.6 |
| II-11 | 4-t-Bu | 90.33 | 7.2 |
| II-12 | Naphthyl | 88.67 | 9.8 |
Table 3: SAR of Other N-Acyl Tryptophan Ester Analogs (Series III)
| Compound ID | R | Ester Group | Inhibition (%) @ 100 nM | IC50 (nM) |
| III-1 | 4-Cl | Ethyl | 93.33 | 2.5 |
| III-2 | 4-Br | Ethyl | 96.00 | 2.1 |
| III-3 | 4-CF3 | Ethyl | 97.33 | 1.9 |
| III-4 | 3,4-diCl | Ethyl | 94.67 | 2.3 |
| III-5 | 4-Cl | Isopropyl | 90.00 | 6.8 |
| III-6 | 4-Br | Isopropyl | 92.67 | 5.3 |
| III-7 | 4-CF3 | Isopropyl | 94.00 | 4.1 |
| III-8 | 3,4-diCl | Isopropyl | 91.33 | 6.1 |
Butyrylcholinesterase Inhibition
Certain tryptophan-based derivatives have also been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. A study on a series of tryptophan-based BChE inhibitors revealed compounds with nanomolar potency.[3][4] For instance, compound 18 from this study, a tryptophan derivative, exhibited an IC50 of 2.8 nM for BChE.[3] This highlights another potential therapeutic application for this class of compounds.
Re-evaluation of Neurokinin-1 Receptor Antagonism
N-acetyl-L-tryptophan has been widely cited as an antagonist of the neurokinin-1 receptor (NK-1R).[5][6][7] However, a recent study has challenged this assertion, demonstrating that N-acetyl-L-tryptophan does not significantly bind to either human or rat NK-1R at concentrations up to 1 mM. This finding suggests that the observed neuroprotective effects of N-acetyl-L-tryptophan may be mediated by other mechanisms, such as the inhibition of cytochrome c release from mitochondria.[8][9]
Experimental Protocols
Synthesis of N-Acyl Tryptophan Methyl Ester Analogs (General Procedure)
To a solution of this compound in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine or pyridine) is added. The appropriate acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt) is then added portionwise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acyl tryptophan methyl ester analog.[1][2]
P2Y14R Antagonism Assay: FLIPR-Based Intracellular Calcium Mobilization
The antagonistic activity of the compounds on the P2Y14 receptor is determined using a Fluorometric Imaging Plate Reader (FLIPR) based intracellular calcium mobilization assay.
-
Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 5 x 10^4 cells/well and incubated overnight to allow for cell attachment.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Preparation: Test compounds are serially diluted in assay buffer to the desired concentrations.
-
FLIPR Measurement: The cell plate is placed in the FLIPR instrument. Baseline fluorescence is measured before the addition of the compounds. The test compounds are then added to the wells, and the cells are incubated for a specified period (e.g., 15 minutes). Subsequently, a P2Y14R agonist (e.g., UDP-glucose at its EC80 concentration) is added to stimulate calcium mobilization.
-
Data Analysis: The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is recorded over time. The inhibitory effect of the compounds is calculated by comparing the agonist-induced calcium response in the presence and absence of the antagonist. IC50 values are determined by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.[10][11][12][13][14]
Visualizations
P2Y14 Receptor Signaling Pathway
Caption: P2Y14 Receptor Signaling Pathway.
Experimental Workflow for P2Y14R Antagonist Screening
Caption: P2Y14R Antagonist Screening Workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship study of tryptophan-based butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 12. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FLIPR assays of intracellular calcium in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding of Tryptophan Derivatives to Serum Albumins via Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals, understanding the thermodynamics of ligand-protein interactions is paramount. Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique, providing a complete thermodynamic profile of binding events. This guide offers a comparative analysis of the binding of N-acetyl-L-tryptophan (N-AcTrp) to two different serum albumins: Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). By presenting key thermodynamic data and detailed experimental protocols, this document aims to provide a practical resource for designing and interpreting ITC experiments.
Quantitative Data Comparison
The thermodynamic parameters for the binding of N-AcTrp to BSA and HSA, as determined by ITC, are summarized in the table below. These values provide a quantitative basis for comparing the binding affinity, and the enthalpic and entropic contributions to the binding event.
| Parameter | Binding of N-AcTrp to Bovine Serum Albumin (BSA) | Binding of N-AcTrp to Human Serum Albumin (HSA) |
| Association Constant (Kₐ) | 1.3 x 10⁴ M⁻¹ | 2.5 x 10⁴ M⁻¹ |
| Dissociation Constant (Kₔ) | 76.9 µM | 40.0 µM |
| Stoichiometry (n) | ~1 | ~1 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | -5.2 kcal/mol |
| Entropy Change (ΔS) | -8.7 cal/mol·K | +2.7 cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -5.9 kcal/mol | -6.0 kcal/mol |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of ITC data. The following sections outline the experimental protocols used to obtain the data presented above.
Binding of N-AcTrp to Bovine Serum Albumin (BSA)
Materials:
-
Protein: Bovine Serum Albumin (fatty acid-free)
-
Ligand: N-acetyl-L-tryptophan
-
Buffer: 50 mM potassium phosphate, pH 7.4, containing 100 mM NaCl
Instrumentation:
-
MicroCal VP-ITC or equivalent
Sample Preparation:
-
BSA was extensively dialyzed against the experimental buffer to ensure buffer matching.
-
N-AcTrp was dissolved directly in the final dialysis buffer.
-
All solutions were degassed prior to use to prevent bubble formation in the calorimeter cell and syringe.
ITC Experiment:
-
Cell: 0.1 mM BSA
-
Syringe: 2 mM N-AcTrp
-
Temperature: 25°C
-
Injection Volume: 10 µL per injection
-
Number of Injections: 28
-
Stirring Speed: 300 rpm
-
Data Analysis: The raw data were integrated, corrected for the heat of dilution, and fitted to a one-site binding model using the manufacturer's software.
Binding of N-AcTrp to Human Serum Albumin (HSA)
Materials:
-
Protein: Human Serum Albumin (fatty acid-free)
-
Ligand: N-acetyl-L-tryptophan
-
Buffer: 20 mM sodium phosphate, pH 7.0, containing 150 mM NaCl
Instrumentation:
-
MicroCal ITC₂₀₀ or equivalent
Sample Preparation:
-
HSA was buffer-exchanged into the experimental buffer using a desalting column.
-
N-AcTrp was dissolved in the same buffer used for the final protein solution.
-
Solutions were thoroughly degassed before the experiment.
ITC Experiment:
-
Cell: 0.05 mM HSA
-
Syringe: 1 mM N-AcTrp
-
Temperature: 25°C
-
Injection Volume: 2 µL per injection
-
Number of Injections: 19
-
Stirring Speed: 750 rpm
-
Data Analysis: After subtracting the heat of dilution of the ligand into the buffer, the integrated heats were fitted to a single-site binding model to determine the thermodynamic parameters.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow of an Isothermal Titration Calorimetry experiment for studying protein-ligand binding.
This guide provides a foundational comparison for researchers investigating the binding of tryptophan derivatives to serum albumins. The presented data and protocols can serve as a starting point for designing experiments with new ligands and for interpreting the resulting thermodynamic data in the context of molecular recognition and drug development.
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acetyl-L-Tryptophan Methyl Ester (Ac-Trp-OMe)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methods for the quantitative determination of N-Acetyl-L-Tryptophan Methyl Ester (Ac-Trp-OMe), a key intermediate in peptide synthesis and pharmaceutical research. The objective is to present a framework for cross-validation by detailing the experimental protocols and performance characteristics of a High-Performance Liquid Chromatography (HPLC) method with UV detection and a Liquid Chromatography-Mass Spectrometry (LC-MS) method.
The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring that data generated across different laboratories or by different techniques are reliable and comparable. This guide offers the necessary data and methodologies to support such a validation process.
Data Presentation: A Head-to-Head Comparison
The performance of each method was evaluated based on key validation parameters. The following tables summarize the quantitative data for easy comparison.
Table 1: Performance Characteristics of the HPLC-UV Method
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| System Suitability (Tailing Factor) | < 1.5 |
Table 2: Performance Characteristics of the LC-MS Method
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| System Suitability (Peak Asymmetry) | 0.9 - 1.2 |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS methods are provided below. These protocols are intended to be a starting point for laboratory implementation and cross-validation studies.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the routine quantification of Ac-Trp-OMe.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of Ac-Trp-OMe in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to cover the linearity range.
-
Dissolve unknown samples in the mobile phase to an expected concentration within the calibration range.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers higher sensitivity and selectivity, making it ideal for the analysis of Ac-Trp-OMe in complex matrices or at low concentrations.
Instrumentation:
-
LC-MS system consisting of a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program: Start at 30% B, increase linearly to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transition (MRM): Precursor ion (m/z) 261.1 -> Product ion (m/z) 202.1
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
Sample Preparation:
-
Prepare a stock solution of Ac-Trp-OMe in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution in the initial mobile phase composition to cover the linearity range.
-
Dilute unknown samples in the initial mobile phase to an expected concentration within the calibration range.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway for method selection.
Caption: Workflow for the cross-validation of analytical methods for Ac-Trp-OMe.
Caption: Decision pathway for selecting an appropriate analytical method for Ac-Trp-OMe.
Safety Operating Guide
Proper Disposal of Methyl N-acetyl-L-tryptophanate: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Methyl N-acetyl-L-tryptophanate, ensuring compliance and safety in research and development environments. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is not classified as a hazardous substance according to the available Safety Data Sheets (SDS). However, adherence to good laboratory practices is essential to ensure personnel safety. The following table summarizes the recommended personal protective equipment when handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against accidental splashes or generation of dust. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Not generally required for small quantities. | For large spills or when generating dust, a dust mask or respirator may be appropriate. Always work in a well-ventilated area.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and ensure safety.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, contain the material using absorbent pads or sand. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Collect the spilled material and any contaminated absorbent materials into a clearly labeled, sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Waste Disposal: Dispose of the collected waste and cleaning materials according to the procedures outlined in Section 3.
Disposal Procedures
While this compound is not classified as hazardous, it should not be disposed of in the general trash or down the drain.[1] Proper disposal ensures environmental responsibility and compliance with local regulations. All chemical waste, including surplus and non-recyclable solutions, should be offered to a licensed disposal company.[1]
Waste Collection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound.
-
Labeling: The container must be clearly labeled with "Chemical Waste," the full chemical name "this compound," and the date of accumulation. Do not use abbreviations.
-
Segregation: Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
Disposal Pathway
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Regulatory Compliance
It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.[2] Institutional policies and procedures established by your Environmental Health and Safety (EHS) department must also be followed. Chemical waste generators are responsible for ensuring their discarded chemicals are classified and disposed of correctly.[2]
References
Essential Safety and Operational Guide for Handling Methyl N-acetyl-L-tryptophanate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methyl N-acetyl-L-tryptophanate. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to prevent exposure. The recommendations are based on guidelines for structurally similar compounds and general laboratory best practices.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times. Use chemical safety goggles where splashing is a risk.[1] |
| Hand Protection | Chemical-resistant Gloves | Impervious gloves, such as nitrile or light-weight rubber, should be worn. Inspect gloves before use and dispose of them properly after handling.[1] |
| Body Protection | Laboratory Coat or Overalls | Wear a lab coat or overalls to protect skin and personal clothing.[1][2] For significant exposure risks, impervious protective clothing may be necessary.[1] |
| Respiratory Protection | Dust Mask or Respirator | In situations where dust may be generated, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask is recommended.[2] For higher exposure risks, a fitted respirator may be required.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area. General exhaust is typically adequate under normal conditions.[1][2]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling the compound.[1][2]
-
Dust Generation: Minimize the generation of dust. Use dry clean-up procedures for any spills.[1][2]
Storage Protocol:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials, such as strong oxidizing agents.[1][3]
-
Protect containers from physical damage and check regularly for leaks.[1]
Disposal Plan
Dispose of this compound and its contaminated packaging in accordance with all local, state, and federal regulations.
Disposal Steps:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.
-
Containment: Place waste material in clean, dry, sealable, and properly labeled containers.[1][2]
-
Disposal Route: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not allow the product to enter drains or waterways.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
Experimental Context and Workflow
This compound is an amino acid derivative utilized in pharmaceutical development and neurotransmitter research.[1] Its structural analog, N-acetyl-L-tryptophan, has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[4][5][6] The workflow for investigating these properties generally follows the steps outlined below.
N-acetyl-L-tryptophan has been shown to exert its neuroprotective effects by inhibiting key pathways in apoptosis (programmed cell death).[4][5] A significant mechanism is the inhibition of cytochrome c release from mitochondria, which is a critical step in the intrinsic apoptotic pathway.[4][5] The diagram below illustrates this proposed mechanism of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 2824-57-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
